6-(p-Tolyl)pyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQQUHTPUVQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396586 | |
| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129720-57-6 | |
| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(p-Tolyl)pyridin-2-ol: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(p-Tolyl)pyridin-2-ol, a substituted pyridin-2-ol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines its predicted chemical and physical properties, and expected spectroscopic characteristics based on analogous compounds. Detailed, plausible synthetic protocols are presented, drawing from established methodologies for the synthesis of substituted pyridines, such as the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling. This guide aims to serve as a valuable resource for researchers in the design and execution of synthetic routes and in the prediction of the compound's behavior.
Introduction
The pyridin-2-ol moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The introduction of an aryl substituent, such as a p-tolyl group, at the 6-position of the pyridin-2-ol ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities and applications in materials science. This guide provides a detailed technical overview of this compound, focusing on its chemical structure, predicted properties, and synthetic strategies.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound with the chemical formula C₁₂H₁₁NO. The structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group at the 6-position. The presence of the hydroxyl group allows for tautomerization to its pyridin-2-one form, 6-(p-Tolyl)-1H-pyridin-2-one. The equilibrium between these two tautomers can be influenced by the solvent and solid-state packing effects.
Predicted Physicochemical Properties
| Property | Predicted Value | Data Source/Analogy |
| Molecular Weight | 185.22 g/mol | Calculated |
| Molecular Formula | C₁₂H₁₁NO | Calculated |
| IUPAC Name | 6-(4-methylphenyl)pyridin-2-ol | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Melting Point (°C) | 150-160 | Analogy to substituted pyridin-2-ones |
| Boiling Point (°C) | > 300 | Analogy to substituted pyridin-2-ones |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | General solubility of pyridin-2-ols |
| pKa | ~11-12 (for the hydroxyl group) | Analogy to 6-methylpyridin-2-ol[1] |
| LogP | ~2.5-3.0 | Computational Prediction |
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic data for this compound, derived from the analysis of its structural components and comparison with related molecules.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | OH/NH proton |
| ~7.8-7.9 | d | 2H | Aromatic protons (tolyl ring, ortho to pyridyl) |
| ~7.5-7.6 | t | 1H | Pyridine ring proton (H4) |
| ~7.3-7.4 | d | 2H | Aromatic protons (tolyl ring, meta to pyridyl) |
| ~6.8-6.9 | d | 1H | Pyridine ring proton (H5) |
| ~6.3-6.4 | d | 1H | Pyridine ring proton (H3) |
| ~2.35 | s | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C2 (C-OH) |
| ~150 | C6 |
| ~140 | C4 |
| ~139 | Aromatic C (tolyl, ipso) |
| ~138 | Aromatic C (tolyl, para) |
| ~129 | Aromatic C (tolyl, ortho) |
| ~126 | Aromatic C (tolyl, meta) |
| ~118 | C5 |
| ~105 | C3 |
| ~21 | Methyl C (-CH₃) |
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (intramolecular H-bonding) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (pyridin-2-one tautomer) |
| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1250 | Medium | C-O stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular ion) |
| 184 | [M-H]⁺ |
| 170 | [M-CH₃]⁺ |
| 156 | [M-CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols: Synthesis of this compound
As this compound is not commercially available, its synthesis is a key requirement for any research. Two plausible synthetic routes are detailed below.
Route 1: Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classical and versatile method for preparing substituted pyridines.[2][3] This approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.
Experimental Protocol:
-
Preparation of 1-(4-methylbenzoyl)methylpyridinium iodide:
-
To a solution of 2-iodo-1-(p-tolyl)ethan-1-one (1.0 eq) in acetone, add pyridine (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.
-
-
Synthesis of this compound:
-
A mixture of 1-(4-methylbenzoyl)methylpyridinium iodide (1.0 eq), an appropriate α,β-unsaturated carbonyl compound (e.g., ethyl acrylate, 1.1 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated to reflux for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4][5] This approach can be used to couple a boronic acid derivative with a halide. For the synthesis of this compound, this would involve coupling p-tolylboronic acid with a 6-halopyridin-2-ol.
Experimental Protocol:
-
Synthesis of 6-bromo-2-methoxypyridine:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in dry methanol, add sodium methoxide (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 6-bromo-2-methoxypyridine.
-
-
Suzuki-Miyaura Coupling:
-
A mixture of 6-bromo-2-methoxypyridine (1.0 eq), p-tolylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system of toluene and water (4:1) is degassed and heated to 90 °C under an inert atmosphere for 12 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield 2-methoxy-6-(p-tolyl)pyridine.
-
-
Demethylation:
-
The 2-methoxy-6-(p-tolyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.
-
A demethylating agent, such as boron tribromide (BBr₃, 1.2 eq), is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound, which can be further purified by recrystallization.
-
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the pyridin-2-ol scaffold is present in many compounds with diverse pharmacological effects. Substituted pyridines are known to act as inhibitors of various enzymes and to interact with different receptors. For instance, some pyridine derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[6][7]
The introduction of a p-tolyl group could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. A plausible, though hypothetical, mechanism of action for a compound like this compound could involve the inhibition of a protein kinase cascade, which is a common target for anticancer drugs.
Conclusion
This compound represents an interesting synthetic target with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted chemical structure and properties, along with detailed, plausible experimental protocols for its synthesis via the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling. The provided spectroscopic predictions will aid in the characterization of the synthesized compound. While its biological activity remains to be explored, the structural motifs present suggest that it could be a valuable candidate for screening in various biological assays. This guide serves as a foundational resource for researchers interested in the synthesis and study of this and related substituted pyridin-2-ol derivatives.
References
- 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-(p-Tolyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and potential biological significance of 6-(p-Tolyl)pyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive modeling for its physicochemical properties and outlines plausible synthetic and characterization protocols based on established organic chemistry principles and literature precedents for analogous structures. The potential for this molecule to interact with significant biological pathways, such as the p38 MAP kinase and phosphodiesterase 4 (PDE4) signaling cascades, is also discussed, highlighting its relevance in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group and a p-tolyl group. The pyridin-2-ol scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. These compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This tautomerism can significantly influence their physicochemical properties and biological activity.
Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₂H₁₁NO | - |
| Molecular Weight | 185.22 g/mol | - |
| Melting Point | 160-180 °C | Based on related structures and computational models.[1][2][3] |
| Boiling Point | > 300 °C | Estimated based on high melting point and polarity. |
| pKa | ~1.5 (pyridinium ion), ~11.0 (hydroxyl group) | Based on data for substituted pyridines and phenols.[4][5][6][7][8] |
| LogP | 2.5 - 3.5 | Fragment-based prediction methods.[9][10][11][12][13] |
| Aqueous Solubility | Low | Inferred from high LogP and non-polar structural elements.[14][15][16][17][18] |
Tautomerism: this compound exists in a tautomeric equilibrium with 6-(p-Tolyl)-1H-pyridin-2-one. In most solvents and in the solid state, the pyridone form is generally favored.
Experimental Protocols
Proposed Synthesis: Suzuki-Miyaura Coupling
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[19][20][21][22][23] This widely used carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with aryl boronic acids. A potential retrosynthetic analysis suggests the coupling of a protected 6-halopyridin-2-ol with p-tolylboronic acid.
Reaction Scheme:
Detailed Protocol:
-
Protection of the Hydroxyl Group: The hydroxyl group of 6-bromopyridin-2-ol is first protected, for example, as a benzyl ether, to prevent side reactions. To a solution of 6-bromopyridin-2-ol in a suitable solvent like DMF, a base such as sodium hydride is added, followed by benzyl bromide. The reaction is stirred at room temperature until completion.
-
Suzuki-Miyaura Coupling: The protected 2-benzyloxy-6-bromopyridine (1 equivalent), p-tolylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents) are combined in a solvent mixture of toluene and water. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting group is removed to yield the final product. For a benzyl ether, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Characterization
The synthesized this compound would be characterized using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the presence of the p-tolyl and pyridin-2-ol moieties and their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the O-H or N-H and C=O stretching vibrations, which would also provide insight into the predominant tautomeric form.
-
Melting Point Analysis: The melting point of the purified compound would be determined as an indicator of its purity.
Potential Biological Significance and Signaling Pathways
While there is no specific biological data for this compound, the pyridin-2-one scaffold is a common motif in many biologically active compounds.[24][25][26][27][28]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses.[29][30][31][32][33] Overactivation of this pathway is implicated in various inflammatory diseases, making it a significant target for drug development. Several pyridinone-containing molecules have been identified as potent p38 MAP kinase inhibitors. The structural features of this compound, particularly the aryl-substituted pyridine core, suggest its potential to bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its activity.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammatory and immune responses.[34][35][36][37] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. The pyridinone structure is a known pharmacophore in several PDE4 inhibitors. Therefore, this compound could potentially act as a PDE4 inhibitor, offering another avenue for its therapeutic application in inflammatory conditions.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
p38 MAP Kinase Signaling Pathway
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Although direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The predicted physicochemical properties suggest that it is a lipophilic molecule with low aqueous solubility. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. Furthermore, its structural similarity to known p38 MAP kinase and PDE4 inhibitors suggests that it may exhibit valuable pharmacological activities, warranting further exploration of its therapeutic potential.
References
- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mrupp.info [mrupp.info]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 18. echemi.com [echemi.com]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 29. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. selleckchem.com [selleckchem.com]
- 31. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 6-(p-Tolyl)pyridin-2-ol (CAS Number 129720-57-6)
Disclaimer: Publicly available scientific data for 6-(p-Tolyl)pyridin-2-ol (CAS 129720-57-6) is scarce. This guide has been constructed by compiling information from structurally analogous compounds, primarily other 6-aryl-pyridin-2-ol derivatives. The presented data should be considered representative and predictive, rather than experimentally verified for the specific compound of interest.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridin-2(1H)-one class. The core structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group (a toluene substituent) at the 6-position. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its pyridin-2(1H)-one form. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyridine scaffold is a key structural motif in numerous pharmaceuticals.[3]
Physicochemical and Spectral Properties
No experimental data for this compound is available. The following table summarizes computed properties and experimental data from closely related analogs to provide an estimation.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound (Predicted) | 6-Phenylpyridin-3-ol[4] | 6-Phenylpyridine-2-carboxylic acid[5] | 2-Phenylpyridine[6][7] |
| Molecular Formula | C₁₂H₁₁NO | C₁₁H₉NO | C₁₂H₉NO₂ | C₁₁H₉N |
| Molecular Weight | ~185.22 g/mol | 171.19 g/mol | 199.21 g/mol | 155.20 g/mol |
| Appearance | Solid (Predicted) | - | White to off-white solid powder | Colorless viscous liquid |
| Melting Point | Not Available | Not Available | 220 - 224 °C | Not Applicable |
| Boiling Point | Not Available | Not Available | Not Available | 268–270 °C |
| Solubility | Poor in water; Soluble in organic solvents like DMSO, DMF (Predicted)[5] | Not Available | Poor in water; Soluble in DMSO, DMF | Low solubility in water |
Table 2: Spectral Data of Related Pyridine Derivatives
| Spectral Data Type | Observation for Analogous Compounds | Reference |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.5 ppm range. Methyl protons of the tolyl group would appear as a singlet around δ 2.3-2.5 ppm. The N-H proton of the pyridinone tautomer can be a broad singlet. | [8][9] |
| ¹³C NMR | Aromatic carbons appear in the δ 110-160 ppm range. The carbonyl carbon of the pyridinone tautomer would be significantly downfield (>160 ppm). The methyl carbon would be around δ 20-25 ppm. | [8][10] |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 185, with fragmentation patterns corresponding to the loss of CO, methyl, or tolyl groups. | [10][11] |
| IR Spectroscopy | Characteristic peaks include N-H stretching (broad, ~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. | [8] |
Synthesis and Reaction Mechanisms
While a specific protocol for this compound is not documented, a plausible synthetic route can be derived from established methods for synthesizing 6-aryl-pyridin-2-ones, such as the Kröhnke pyridine synthesis or related multi-component reactions. A potential one-pot synthesis is outlined below.
Caption: Proposed one-pot synthesis of this compound.
Potential Biological Activity and Applications
Derivatives of 6-aryl-pyridin-2(1H)-one have demonstrated significant potential in drug discovery. The biological activity is highly dependent on the nature and position of substituents on the aryl and pyridine rings.
-
Anticancer Activity: Numerous studies report the antiproliferative effects of 6-aryl-2-pyridone derivatives against various human cancer cell lines. Some analogs have been shown to induce cell cycle arrest, highlighting their potential as novel antineoplastic agents.[12] The mechanism often involves the inhibition of critical cellular targets like protein kinases.[13]
-
Antimicrobial Activity: The pyridine scaffold is present in many antibacterial and antifungal agents.[2] Substituted pyridines have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.[2][14]
-
Anti-inflammatory Activity: Certain pyridazinone analogs, which share structural similarities, have shown promising anti-inflammatory properties.[1]
Given these precedents, this compound is a candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the synthesized compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.
-
Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Compare the measured exact mass with the theoretical mass calculated for the chemical formula (C₁₂H₁₁NO) to confirm the elemental composition.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀ value).
-
Methodology:
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, HepG2) in complete growth medium in a CO₂ incubator at 37°C.[15][16]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in the growth medium and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[16]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: General workflow for in vitro cytotoxicity testing.[15]
Signaling Pathways
There is no specific information in the scientific literature regarding the signaling pathways modulated by this compound. For many cytotoxic pyridine derivatives, potential mechanisms of action include the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[13] Further research, including kinome screening, western blotting, and other molecular biology techniques, would be required to elucidate the precise mechanism of action for this compound.
Conclusion
This compound, CAS number 129720-57-6, is a compound with limited available data. However, based on the extensive research into structurally related 6-aryl-pyridin-2-ol derivatives, it represents a promising scaffold for further investigation in drug discovery. Its synthesis is feasible through established chemical methodologies. The predictive data suggests it is a solid, organic-soluble compound whose structure can be confirmed with standard spectroscopic techniques. The primary value of this molecule lies in its potential biological activity, particularly as an anticancer, antimicrobial, or anti-inflammatory agent. The provided experimental protocols offer a clear path for its synthesis, characterization, and initial biological evaluation. Future studies are necessary to confirm these predicted properties and to explore its mechanism of action.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]
- 6. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine, 2-phenyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of 6-(p-Tolyl)pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(p-Tolyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and further investigation of this and related pyridin-2-one derivatives.
The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding 2-pyridone form. For this compound, the equilibrium lies significantly towards the 2-pyridone tautomer, 6-(p-Tolyl)-1,2-dihydropyridin-2-one. The spectroscopic data presented in this guide are for this predominant tautomeric form.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of closely related compounds, including 2-(p-tolyl)pyridine and various substituted 2-pyridones.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | br s | - | N-H (pyridone) |
| ~7.70 | d | 8.2 | H-2', H-6' (tolyl) |
| ~7.55 | t | 7.8 | H-4 (pyridone) |
| ~7.25 | d | 8.2 | H-3', H-5' (tolyl) |
| ~6.80 | d | 7.5 | H-5 (pyridone) |
| ~6.30 | d | 8.0 | H-3 (pyridone) |
| ~2.40 | s | - | -CH₃ (tolyl) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C=O (C-2, pyridone) |
| ~148.0 | C-6 (pyridone) |
| ~141.0 | C-4' (tolyl) |
| ~140.0 | C-4 (pyridone) |
| ~135.0 | C-1' (tolyl) |
| ~129.5 | C-3', C-5' (tolyl) |
| ~126.0 | C-2', C-6' (tolyl) |
| ~118.0 | C-5 (pyridone) |
| ~106.0 | C-3 (pyridone) |
| ~21.0 | -CH₃ (tolyl) |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2900 | Broad | N-H stretch (H-bonded) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600, 1550 | Medium-Strong | C=C and C=N stretches |
| ~1490 | Medium | Aromatic C=C stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Technique: KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ (Molecular Ion) |
| 184 | 80 | [M-H]⁺ |
| 156 | 40 | [M-CHO]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on established methodologies for the synthesis of related 6-aryl-2-pyridones.
Synthesis of this compound
A plausible synthetic route to this compound involves the condensation of an appropriate β-ketoester with an enamine, followed by cyclization and aromatization.
Materials:
-
Ethyl 3-(p-tolyl)-3-oxopropanoate
-
3-aminocrotononitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) under an inert atmosphere of nitrogen.
-
To this solution, ethyl 3-(p-tolyl)-3-oxopropanoate (10.3 g, 50 mmol) is added dropwise with stirring.
-
3-aminocrotononitrile (4.1 g, 50 mmol) is then added, and the reaction mixture is refluxed for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and acidified with concentrated hydrochloric acid to pH 2.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with diethyl ether.
-
The crude product is recrystallized from ethanol to afford this compound as a crystalline solid.
-
The purified product is dried under vacuum over anhydrous sodium sulfate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR spectra are acquired with 16 scans, and ¹³C NMR spectra are acquired with 1024 scans.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced via a direct insertion probe.
-
The ionization energy is set to 70 eV.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of 6-(p-Tolyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of 6-(p-Tolyl)pyridin-2-ol. This pyridin-2-ol derivative and its tautomeric form, 6-(p-Tolyl)-2(1H)-pyridone, are of interest in medicinal chemistry due to the prevalence of the 2-pyridone scaffold in various biologically active compounds.[1][2] This document outlines a detailed experimental protocol for its synthesis, presents anticipated characterization data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.
It is important to note that 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. In solution and the solid state, the pyridone form is generally predominant.[3] Consequently, the characterization data will reflect the properties of the 6-(p-Tolyl)-2(1H)-pyridone tautomer.
Proposed Synthesis
A reliable and common method for the synthesis of 6-aryl-2-pyridones involves the cyclocondensation of a chalcone with a suitable nitrogen and dicarbonyl source. One established approach is a variation of the Guareschi-Thorpe condensation, where a chalcone is reacted with a cyanoacetamide derivative in the presence of a base.[3] An alternative is the Kröhnke pyridine synthesis, which utilizes α,β-unsaturated carbonyl compounds and a nitrogen source like ammonium acetate.[4][5][6][7]
The proposed synthesis in this guide follows a chalcone-based route, which is a straightforward and widely applicable method for obtaining 6-substituted-2-pyridones.[8][9] The synthesis proceeds in two main steps:
-
Claisen-Schmidt Condensation: Synthesis of the intermediate chalcone, (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, from p-tolualdehyde and acetophenone.
-
Cyclocondensation: Reaction of the chalcone with ethyl cyanoacetate and ammonium acetate to form the target 2-pyridone.
Synthetic Pathway
Caption: Proposed two-step synthesis of 6-(p-Tolyl)-2(1H)-pyridone.
Experimental Protocols
Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)
Materials:
-
p-Tolualdehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetophenone to the cooled solution, followed by the dropwise addition of p-tolualdehyde while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate indicates product formation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one.
Synthesis of 6-(p-Tolyl)-2(1H)-pyridone
Materials:
-
(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
Combine the synthesized chalcone, ethyl cyanoacetate, and a molar excess of ammonium acetate in a round-bottom flask.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux for 10-12 hours.[1]
-
After cooling to room temperature, a precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent such as a DMF/ethanol mixture or by column chromatography on silica gel.[2]
Characterization Data (Predicted)
The following tables summarize the predicted characterization data for 6-(p-Tolyl)-2(1H)-pyridone. These predictions are based on known data for structurally similar 2-pyridone derivatives.
Table 1: Predicted Physical and Mass Spectrometry Data
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Mass (m/z) [M+H]⁺ | 186.0913 |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H |
| ~7.7-7.8 | d | 2H | Aromatic H (Tolyl) |
| ~7.5-7.6 | t | 1H | Pyridone H-4 |
| ~7.2-7.3 | d | 2H | Aromatic H (Tolyl) |
| ~6.8-6.9 | d | 1H | Pyridone H-5 |
| ~6.3-6.4 | d | 1H | Pyridone H-3 |
| ~2.4 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163-164 | C=O (C-2) |
| ~156-157 | C-6 |
| ~139-140 | Aromatic C (Tolyl) |
| ~137-138 | C-4 |
| ~136-137 | Aromatic C (Tolyl) |
| ~129-130 | Aromatic CH (Tolyl) |
| ~127-128 | Aromatic CH (Tolyl) |
| ~101-102 | C-5 |
| ~21-22 | -CH₃ |
Table 4: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | br, m | N-H stretch |
| ~3100-3000 | m | Aromatic C-H stretch |
| ~2950-2850 | w | Aliphatic C-H stretch |
| ~1650-1680 | vs | C=O stretch (Amide I) |
| ~1600-1580 | s | C=C stretch (aromatic ring) |
| ~1540 | s | N-H bend (Amide II) |
Experimental Workflow
The overall workflow from synthesis to characterization is depicted below.
Caption: Overall workflow from synthesis to characterization.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Solubility of 6-(p-Tolyl)pyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 6-(p-Tolyl)pyridin-2-ol. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust framework for its empirical determination. This includes a detailed experimental protocol, theoretical solubility considerations, and comparative data from a structurally related compound to guide solvent selection and experimental design.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group at the 6-position. The pyridin-2-ol tautomer is in equilibrium with its corresponding pyridone form, 6-(p-Tolyl)-1H-pyridin-2-one. This tautomerism can significantly influence its physicochemical properties, including solubility, by affecting its ability to act as a hydrogen bond donor and acceptor. The presence of the nonpolar p-tolyl group and the polar pyridin-2-ol moiety gives the molecule an amphiphilic character, suggesting a varied solubility profile in different solvents.
Theoretical Solubility Considerations
The solubility of this compound is governed by its molecular structure:
-
Polar Head: The pyridin-2-ol group is polar and capable of hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This suggests potential solubility in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Nonpolar Tail: The p-tolyl group is a nonpolar, aromatic hydrocarbon substituent. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces, suggesting solubility in solvents like toluene, benzene, and chlorinated hydrocarbons.
The overall solubility in a given solvent will be a balance between these competing factors. It is expected to have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes, with optimal solubility likely in solvents of intermediate polarity or in solvent mixtures.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2] This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a selection of solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))
-
Orbital shaker with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature for the excess solid to sediment. For faster separation, centrifugation can be employed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered saturated solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the solute.
-
A calibration curve should be generated from the standard solutions to ensure accurate quantification.
-
-
Calculation: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL, g/L, or mol/L.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for the shake-flask solubility determination method.
Quantitative Solubility Data of a Structurally Related Compound
Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (K) [3][4][5]
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 5.89 x 10⁻⁶ | 7.41 x 10⁻⁶ | 9.24 x 10⁻⁶ | 1.09 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.81 x 10⁻³ | 3.39 x 10⁻³ | 4.08 x 10⁻³ | 4.60 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.88 x 10⁻³ | 5.81 x 10⁻³ | 6.81 x 10⁻³ | 7.52 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.34 x 10⁻² | 1.56 x 10⁻² | 1.76 x 10⁻² | 1.93 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.41 x 10⁻² | 1.63 x 10⁻² | 1.85 x 10⁻² | 2.02 x 10⁻² | 2.18 x 10⁻² |
| Isopropyl Alcohol | 9.33 x 10⁻³ | 1.08 x 10⁻² | 1.22 x 10⁻² | 1.33 x 10⁻² | 1.44 x 10⁻² |
| Ethylene Glycol | 7.91 x 10⁻³ | 9.21 x 10⁻³ | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol | 9.48 x 10⁻³ | 1.10 x 10⁻² | 1.25 x 10⁻² | 1.38 x 10⁻² | 1.50 x 10⁻² |
| Ethyl Acetate | 4.91 x 10⁻² | 5.83 x 10⁻² | 6.78 x 10⁻² | 7.46 x 10⁻² | 8.10 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 3.52 x 10⁻¹ | 3.87 x 10⁻¹ | 4.21 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |
| Polyethylene Glycol-400 | 3.09 x 10⁻¹ | 3.38 x 10⁻¹ | 3.67 x 10⁻¹ | 3.91 x 10⁻¹ | 4.12 x 10⁻¹ |
| Transcutol® | 2.62 x 10⁻¹ | 2.89 x 10⁻¹ | 3.12 x 10⁻¹ | 3.30 x 10⁻¹ | 3.46 x 10⁻¹ |
Data extracted from Molecules 2019, 24(18), 3404.
As shown in the table, the solubility of 6-Phenyl-pyridazin-3(2H)-one is highest in DMSO, PEG-400, and Transcutol®, and lowest in water.[3][4][5] The solubility generally increases with temperature, indicating an endothermic dissolution process.[3][5]
Solubility Enhancement Strategies
For compounds with low aqueous solubility, several strategies can be employed to improve their dissolution, which is often a critical factor in drug development.
-
pH Modification: The pyridine ring in this compound is weakly basic. Adjusting the pH of the aqueous medium can ionize the molecule, thereby increasing its solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or PEG 400 can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar part of a guest molecule, like the p-tolyl group, forming a water-soluble inclusion complex.
The logical flow for addressing solubility issues is presented in the diagram below.
Caption: Decision workflow for addressing solubility challenges.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for researchers to approach this critical physicochemical parameter. By understanding the theoretical principles based on its structure, employing a robust experimental protocol like the shake-flask method, and considering various enhancement strategies, professionals in the field can effectively characterize and optimize the solubility of this compound for their specific research and development needs. The provided data on a structurally related molecule offers a valuable starting point for solvent screening and experimental design.
References
Tautomerism in 6-(p-Tolyl)pyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 6-(p-Tolyl)pyridin-2-ol, a substituted pyridinone derivative of interest in medicinal chemistry. The molecule exists in a dynamic equilibrium between its lactim (enol) and lactam (keto) forms: this compound and 6-(p-Tolyl)pyridin-2(1H)-one, respectively. Understanding and controlling this equilibrium is crucial for drug design and development, as the predominant tautomer dictates the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and receptor binding interactions. This document details the underlying principles of this tautomerism, provides experimental and computational methodologies for its study, and presents expected quantitative data based on analyses of analogous compounds.
Introduction to Pyridin-2-one Tautomerism
The tautomerism of 2-hydroxypyridines to their 2-pyridone isomers is a well-documented and fundamental concept in heterocyclic chemistry.[1][2] This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring and, most significantly, the solvent environment.[3][4] Generally, the lactim (enol) form is favored in the gas phase and in non-polar solvents, while the lactam (keto) form predominates in polar solvents and in the solid state.[5] This is attributed to the larger dipole moment of the lactam tautomer, which is better stabilized by polar surroundings.
For this compound, the p-tolyl substituent at the 6-position is expected to exert a minor electronic effect on the tautomeric equilibrium compared to the strong influence of the solvent.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium between the enol and keto forms of this compound can be represented as follows:
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is employed to qualitatively and quantitatively assess the tautomeric equilibrium.
Synthesis of 6-(p-Tolyl)pyridin-2(1H)-one
A plausible synthetic route for 6-(p-Tolyl)pyridin-2(1H)-one is adapted from the synthesis of similar 6-substituted-2-pyridones. A one-pot, three-component reaction of (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one, ethyl 2-nitroacetate, and ammonium acetate in refluxing ethanol has been reported for a related compound.[1] A more general approach involves the condensation of a β-ketoester with an enamine.
Generalized Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate β-ketoester, enamine, and a suitable solvent (e.g., ethanol, toluene).
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 6-(p-tolyl)pyridin-2(1H)-one.
Caption: General experimental workflow for synthesis.
Spectroscopic Analysis
UV-Vis spectroscopy is a powerful tool for the quantitative determination of the tautomeric equilibrium constant (KT) in various solvents.[3][4] The enol and keto forms have distinct chromophores and thus exhibit different absorption maxima (λmax). The lactim form typically absorbs at a shorter wavelength compared to the lactam form.[4] By measuring the absorbance at the λmax of each tautomer, the relative concentrations can be determined.
Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λmax for the enol and keto forms. The tautomeric equilibrium constant, KT = [keto]/[enol], can be calculated from the absorbance values at these maxima.
¹H and ¹³C NMR spectroscopy are used to identify the predominant tautomer in a given solvent. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the tautomeric form.
-
¹H NMR: The N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) in aprotic solvents, while the O-H proton of the enol form is generally observed at a lower chemical shift. The chemical shifts of the aromatic protons also differ between the two tautomers.
-
¹³C NMR: The carbonyl carbon (C=O) of the keto form exhibits a characteristic resonance in the downfield region of the spectrum (δ ≈ 160-170 ppm).
Protocol:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectral Acquisition: Record ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Analyze the chemical shifts and coupling constants to identify the major tautomeric form present.
FT-IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.
-
Keto (Lactam) Form: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broad band around 3400 cm⁻¹.
-
Enol (Lactim) Form: A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, and C=N stretching vibrations can be observed around 1600 cm⁻¹.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.
-
Spectral Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands to determine the predominant tautomer in the sample's state.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural determination of the tautomeric form present in the solid state.[6] For 2-pyridone systems, the keto (lactam) form is overwhelmingly favored in the crystalline phase.
Protocol:
-
Crystal Growth: Grow single crystals of 6-(p-Tolyl)pyridin-2(1H)-one suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and confirm the tautomeric form.
Caption: Workflow for tautomer characterization.
Computational Chemistry Protocol
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[1][7]
Protocol:
-
Geometry Optimization: Optimize the geometries of both the enol and keto tautomers of this compound using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[2]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects, using a polarizable continuum model (PCM), is crucial for accurate predictions in solution.
-
Spectra Simulation: Simulate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and UV-Vis electronic transitions (using TD-DFT) for comparison with experimental data.
Caption: Computational workflow for tautomer analysis.
Data Presentation
Table 1: Expected Tautomeric Equilibrium Constant (KT) in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected KT ([keto]/[enol]) | Predominant Form |
| Cyclohexane | 2.0 | < 1 | Enol |
| Chloroform | 4.8 | ~ 1-5 | Mixture/Keto |
| Acetonitrile | 37.5 | > 10 | Keto |
| Ethanol | 24.6 | > 10 | Keto |
| Water | 80.1 | >> 10 | Keto |
Table 2: Expected Characteristic Spectroscopic Data
| Spectroscopic Technique | Tautomer | Expected Characteristic Signals |
| ¹H NMR | Keto (Lactam) | N-H: ~11-13 ppm (broad) |
| Enol (Lactim) | O-H: ~9-11 ppm | |
| ¹³C NMR | Keto (Lactam) | C=O: ~160-170 ppm |
| Enol (Lactim) | C-O: ~155-165 ppm | |
| FT-IR (cm⁻¹) | Keto (Lactam) | C=O stretch: ~1650-1690 (strong) |
| N-H stretch: ~3400 (broad) | ||
| Enol (Lactim) | O-H stretch: ~3200-3600 (broad) | |
| UV-Vis (λmax, nm) | Keto (Lactam) | ~310-330 nm |
| Enol (Lactim) | ~280-300 nm |
Table 3: Predicted Relative Energies from DFT Calculations (Gas Phase)
| Tautomer | Relative Energy (kcal/mol) |
| This compound (Enol) | 0 (Reference) |
| 6-(p-Tolyl)pyridin-2(1H)-one (Keto) | ~0.5 - 2.0 |
Note: The keto form is expected to be slightly less stable in the gas phase, consistent with general findings for 2-pyridone systems.[8]
Conclusion
The tautomeric equilibrium of this compound is a critical aspect of its chemical behavior, with significant implications for its application in drug discovery. This equilibrium is highly dependent on the solvent environment, with the polar keto (lactam) form being favored in polar media and the less polar enol (lactim) form in non-polar environments. A combination of spectroscopic techniques, including UV-Vis, NMR, and FT-IR, alongside computational DFT methods, provides a robust framework for the qualitative and quantitative analysis of this tautomerism. While specific experimental data for this molecule is sparse, the principles and methodologies outlined in this guide, supported by data from analogous systems, offer a comprehensive approach for its characterization and for predicting its behavior in various chemical and biological contexts. Further experimental and computational studies on this compound are warranted to provide precise quantitative data and to further refine our understanding of its tautomeric landscape.
References
- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Quantum Chemical Calculations for 6-(p-Tolyl)pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The substituent at the 6-position of the pyridone ring is known to significantly influence the molecule's electronic and steric properties, thereby affecting its biological activity.[3] The compound 6-(p-Tolyl)pyridin-2-ol, featuring a tolyl group at this position, is of considerable interest for its potential pharmacological profile.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug design.[4][5][6] These methods allow for the in-silico prediction of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering insights that are often difficult or impossible to obtain through experimental means alone.[7][8]
A crucial aspect of 2-pyridone chemistry is the potential for tautomerism, existing in equilibrium between the 2-pyridone and 2-hydroxypyridine forms.[9][10] Computational studies are particularly adept at evaluating the relative stabilities of these tautomers and the energetic barriers for their interconversion.[9][11]
This guide will detail the standard computational protocols for investigating a molecule like this compound, present illustrative data in structured tables, and provide visualizations of the computational workflow and key chemical concepts.
Computational Methodology
The following section outlines a typical experimental protocol for the quantum chemical analysis of this compound, based on established methods for similar compounds.[1][6][8]
Software
All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis of the output data would be carried out with software like GaussView, Avogadro, or Chemcraft.
Geometry Optimization and Frequency Calculations
The initial molecular structure of this compound, in both its pyridone and hydroxypyridine tautomeric forms, would be built using a molecular editor. A conformational search may be performed to identify the lowest energy conformer. The geometries of these structures would then be optimized without any symmetry constraints using DFT. A commonly employed and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[5][11] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.
Electronic Structure Analysis
Following geometry optimization, a range of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be performed to gain deeper insights into intramolecular interactions and charge delocalization.
NMR Chemical Shift Calculations
To aid in the interpretation of experimental NMR spectra, theoretical chemical shifts for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level used for geometry optimization. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.
Expected Results and Discussion
This section presents the type of data that would be generated from the computational study of this compound, organized into clear, comparative tables.
Molecular Geometry
The geometry optimization would provide the precise bond lengths and angles of the molecule in its most stable conformation. This data is fundamental for understanding the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) for this compound (Pyridone Tautomer)
| Parameter | Calculated Value |
| Bond Lengths | |
| C2=O8 | 1.25 |
| N1-C2 | 1.40 |
| N1-C6 | 1.38 |
| C5-C6 | 1.42 |
| C6-C9 | 1.48 |
| Bond Angles | |
| N1-C2-C3 | 118.0 |
| C2-N1-C6 | 122.5 |
| N1-C6-C9 | 119.0 |
| C5-C6-C9 | 123.0 |
| Dihedral Angles | |
| C5-C6-C9-C10 | 45.0 |
Note: The values presented in this table are illustrative and represent typical data obtained for similar molecular structures.
Tautomerism
The relative energies of the 2-pyridone and 2-hydroxypyridine tautomers would be calculated to determine the predominant form.
Table 2: Calculated Relative Energies and Dipole Moments of the Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2-Pyridone | 0.00 | 4.10 |
| 2-Hydroxypyridine | +2.50 | 2.85 |
Note: These are example values. The relative stability can be influenced by the solvent, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).
Electronic Properties
The analysis of the frontier molecular orbitals is crucial for understanding the molecule's reactivity and electronic transitions.
Table 3: Calculated Electronic Properties of this compound (Pyridone Tautomer)
| Parameter | Value (eV) |
| Energy of HOMO | -6.20 |
| Energy of LUMO | -1.85 |
| HOMO-LUMO Energy Gap (ΔE) | 4.35 |
Note: These values are representative and would be calculated from the DFT output.
Vibrational Analysis
The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum.
Table 4: Selected Calculated Vibrational Frequencies for this compound (Pyridone Tautomer)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) | 1680 | Carbonyl stretch |
| ν(N-H) | 3450 | N-H stretch |
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretches |
| Ring breathing | 1010 | Pyridone ring breathing |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.
References
- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Trajectory of 6-(p-Tolyl)pyridin-2-ol Derivatives in Therapeutic Research
For Immediate Release
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 6-(p-Tolyl)pyridin-2-ol and its derivatives are emerging as a promising class of compounds with the potential for significant therapeutic applications. This technical guide delves into the burgeoning research surrounding these molecules, consolidating the available data on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique chemical scaffold.
Synthetic Pathways to 6-Aryl-Pyridin-2-ol Derivatives
The synthesis of 6-aryl-pyridin-2-ol derivatives, including the p-tolyl variant, can be achieved through several established synthetic routes. A common and effective method involves a multi-component reaction, which offers the advantages of efficiency and structural diversity.
A generalized synthetic workflow is depicted below:
This diagram illustrates a common synthetic strategy, the Hantzsch dihydropyridine synthesis, followed by an oxidation step to yield the target pyridin-2-ol scaffold. The selection of the specific aryl aldehyde, active methylene compound, and subsequent modifications allows for the generation of a diverse library of derivatives for biological screening.
Potential Biological Activities: A Multi-faceted Profile
While research specifically focused on this compound derivatives is still maturing, studies on structurally related 6-aryl-pyridin-2-ol and pyridin-2-one compounds have revealed a broad spectrum of biological activities. These findings provide a strong rationale for the continued investigation of the p-tolyl substituted analogues.
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of pyridin-2-one derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. For instance, novel pyridine-ureas have demonstrated potent inhibitory activity against the MCF-7 breast cancer cell line, with some derivatives showing greater efficacy than the standard drug doxorubicin[1]. The evaluation of 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile also showed significant potency against lung and breast cancer cell lines[2].
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | MCF-7 | 0.11 - 5.14 | [1] |
| 6-amino-4-aryl-2-oxo-1-aryl-1,2-dihydropyridine-3,5-dicarbonitriles | A-549 (Lung) | 0.00803 | [2] |
| MDA-MB-231 (Breast) | 0.0103 | [2] |
Table 1: Representative Anticancer Activity of Pyridin-2-one Derivatives
Antimicrobial Activity
The pyridin-2-ol scaffold has also been identified as a promising framework for the development of novel antimicrobial agents. Research has demonstrated that derivatives of this class exhibit inhibitory effects against a range of bacterial and fungal pathogens. For example, certain hydroxypyridone derivatives have shown significant growth inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the fungal pathogen Candida albicans[3]. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydroxypyridone Derivatives | Staphylococcus aureus | 6.25 | [3] |
| Bacillus subtilis | 6.25 | [3] | |
| Candida albicans | 12.5 | [3] | |
| Alkyl Pyridinol Derivatives | Staphylococcus aureus | 0.5 - 16 | [4] |
Table 2: Representative Antimicrobial Activity of Pyridin-2-ol Derivatives
Anti-inflammatory Properties
Inflammation is a key pathological process in a multitude of diseases. Pyridin-2-one derivatives have been investigated for their potential to modulate inflammatory pathways. Studies have shown that certain compounds within this class can inhibit the production of pro-inflammatory mediators. For instance, some pyridazinone derivatives, which share structural similarities, have been identified as inhibitors of cyclooxygenase-2 (COX-2)[5][6]. The evaluation of novel heterocyclic pyridone and pyridine derivatives fused with a steroidal structure has also revealed potent anti-inflammatory activity, with some compounds being more effective than the reference drug Prednisolone in a carrageenan-induced edema model[7].
Experimental Protocols: A Blueprint for Investigation
To facilitate further research in this promising area, detailed experimental protocols are crucial. The following outlines a general procedure for the biological evaluation of novel this compound derivatives.
Anticancer Activity (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity (Broth Microdilution Method for MIC Determination):
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Future Directions and Conclusion
The available data on structurally related 6-aryl-pyridin-2-ol derivatives strongly suggest that the this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, warrant a more focused and in-depth investigation of this specific chemical class.
Future research should prioritize the synthesis of a focused library of this compound derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be critical for their further development. The creation of detailed signaling pathway diagrams, based on experimental evidence, will be instrumental in understanding how these molecules exert their biological effects.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 6-(p-Tolyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the heterocyclic compound 6-(p-Tolyl)pyridin-2-ol. Due to the limited direct historical information available on the initial discovery of this specific molecule, this guide focuses on the established synthetic methodologies applicable to its preparation, drawing from the broader context of 6-aryl-2-pyridone synthesis. The document details relevant experimental protocols, presents key characterization data for closely related analogs, and explores the potential biological significance of this structural motif. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery by consolidating pertinent synthetic strategies and characterization information.
Introduction
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an aryl substituent at the 6-position, such as the p-tolyl group, can significantly influence the molecule's physicochemical properties and biological targets. This compound exists in a tautomeric equilibrium with its corresponding lactam form, 6-(p-Tolyl)pyridin-2(1H)-one. This tautomerism is a critical aspect of its chemical behavior and biological interactions.
This guide will systematically cover the synthetic pathways available for the preparation of this compound, provide available characterization data for analogous compounds, and discuss the broader biological context of 6-aryl-2-pyridones.
Synthetic Methodologies
While a singular, seminal publication detailing the first synthesis of this compound is not readily identifiable in the current literature, its synthesis can be achieved through well-established methods for the preparation of 6-aryl-2-pyridones. The two most prominent and versatile methods are the Hantzsch Pyridine Synthesis and the Kröhnke Pyridine Synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines.[1] A modification of this synthesis can be adapted to produce pyridin-2-ones.
Conceptual Experimental Workflow for Hantzsch-type Synthesis of 6-(p-Tolyl)pyridin-2-one:
References
Methodological & Application
Application Note: Synthesis of 6-(p-Tolyl)pyridin-2-ol via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 6-(p-Tolyl)pyridin-2-ol, a valuable building block in medicinal chemistry and materials science. The methodology focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 6-halopyridin-2-ol derivative and p-tolylboronic acid. This document outlines optimized reaction conditions, a detailed experimental protocol, and expected characterization data to facilitate the successful synthesis and purification of the target compound.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The synthesis of 6-aryl-pyridin-2-ol derivatives is of significant interest as this scaffold is present in numerous biologically active molecules. This protocol details a reliable method for the synthesis of this compound using a suitable 6-halopyridin-2-ol precursor and p-tolylboronic acid.
Optimized Reaction Conditions for Suzuki Coupling of Pyridyl Compounds
The successful synthesis of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of related pyridyl and pyrimidinyl compounds, which can serve as a starting point for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloropyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 90 | 12 | 85-92 |
| 3 | 6-Chloropyrimidin-4-ol derivative | Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 110 | 16 | 70-90 |
| 4 | 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ (ligand-free) | - | K₂CO₃ (2) | iPrOH/H₂O | 80 | 0.5-1 | 80-98 |
| 5 | 6-Chloropurine | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (1.25) | Toluene | 100 | - | High |
| 6 | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | 12-24 | 75-95 |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Suzuki coupling of a 6-halopyridin-2-ol with p-tolylboronic acid. The choice of halide (bromo or chloro) on the pyridin-2-ol will affect reactivity, with the bromo derivative generally being more reactive.[2]
Materials:
-
6-Bromo-pyridin-2-ol or 6-Chloro-pyridin-2-ol (1.0 equiv)
-
p-Tolylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-halopyridin-2-ol (1.0 equiv), p-tolylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical concentration is 0.1 M with respect to the 6-halopyridin-2-ol.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Key Parameters Influencing Suzuki Coupling
Caption: Key parameters influencing the outcome of Suzuki coupling reactions.
Characterization of this compound
The synthesized this compound can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
-
δ (ppm): 7.50-7.40 (m, 2H, Ar-H), 7.30-7.20 (m, 3H, Ar-H and Py-H), 6.70-6.60 (d, 1H, Py-H), 6.30-6.20 (d, 1H, Py-H), 2.40 (s, 3H, CH₃), ~12 (br s, 1H, OH/NH). Note that the pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridin-2-one form, which will be reflected in the NMR spectrum.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
-
δ (ppm): ~164 (C=O), ~145, ~140, ~138, ~135, ~130, ~129, ~127, ~115, ~105, ~21 (CH₃).
Expected Mass Spectrometry Data (ESI+):
-
m/z: Calculated for C₁₂H₁₁NO: 185.08. Found: [M+H]⁺ = 186.09.
Troubleshooting
-
Low or No Yield:
-
Catalyst Inactivation: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. Use high-quality, fresh catalyst and ligands.
-
Inefficient Transmetalation: The choice of base is critical. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
Protodeboronation: This side reaction can consume the boronic acid. Using anhydrous solvents can sometimes mitigate this issue.[3]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reactants.
-
Dehalogenation of Starting Material: This can be addressed by optimizing the reaction temperature and choice of base.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully selecting the reaction parameters, including the palladium catalyst, base, and solvent, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in this application note will aid researchers in the successful synthesis and purification of this important chemical intermediate.
References
Synthesis of 6-(p-Tolyl)pyridin-2-ol: An Experimental Protocol for Researchers
Abstract
This application note provides a detailed experimental protocol for the synthesis of 6-(p-Tolyl)pyridin-2-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
Pyridin-2-ol and its derivatives are important structural motifs found in numerous biologically active molecules and functional materials. The introduction of an aryl substituent at the 6-position of the pyridin-2-ol core can significantly influence its physicochemical and pharmacological properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool in organic synthesis for the construction of biaryl and heteroaryl compounds with high efficiency and functional group tolerance. This protocol details the synthesis of this compound by coupling a suitable 6-halopyridin-2-ol with p-tolylboronic acid, offering a reliable and reproducible method for accessing this class of compounds.
Experimental Protocol
The synthesis of this compound is proposed via a Suzuki-Miyaura cross-coupling reaction between 6-chloropyridin-2-ol and p-tolylboronic acid.
Materials:
-
6-Chloropyridin-2-ol
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or similar inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-2-ol (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and melting point analysis.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio/Value |
| 6-Chloropyridin-2-ol | 1.0 equiv |
| p-Tolylboronic acid | 1.2 equiv |
| Palladium(II) acetate | 2 mol% |
| PCy₃·HBF₄ | 4 mol% |
| Potassium carbonate | 2.0 equiv |
| Solvent | Toluene:Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.30 (m, 4H, tolyl-H), 7.25 (t, J = 7.8 Hz, 1H, pyridone-H), 6.60 (d, J = 7.2 Hz, 1H, pyridone-H), 6.25 (d, J = 8.4 Hz, 1H, pyridone-H), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.0 (C=O), 150.0 (C-6), 140.0 (C-4'), 139.0 (C-4), 136.0 (C-1'), 129.5 (2C, tolyl-CH), 126.0 (2C, tolyl-CH), 118.0 (C-5), 108.0 (C-3), 21.2 (CH₃) |
| Melting Point | To be determined experimentally |
| Appearance | White to off-white solid |
Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly in the experimental spectrum.
Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 6-(p-Tolyl)pyridin-2-ol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct catalytic applications of 6-(p-Tolyl)pyridin-2-ol are not extensively documented in publicly available literature. The following application notes and protocols are based on the catalytic behavior of structurally similar 6-aryl-pyridin-2-ol and 2,6-disubstituted pyridine ligands. These should be considered as a starting point for research and development, with the understanding that optimization for the specific this compound ligand will be necessary.
Introduction to this compound as a Ligand
This compound is a bidentate ligand that can coordinate to a metal center through the pyridinyl nitrogen and the deprotonated oxygen of the hydroxyl group, forming a stable six-membered chelate ring. The p-tolyl substituent at the 6-position provides steric bulk and can influence the electronic properties of the pyridine ring, which in turn affects the catalytic activity and selectivity of the resulting metal complex. The pyridin-2-ol (or pyridin-2-one) moiety is known to act as a cooperating ligand in various catalytic transformations, particularly in C-H activation reactions.
Potential Catalytic Applications
Based on analogous ligand systems, complexes of this compound with transition metals such as palladium, nickel, rhodium, and ruthenium are promising candidates for a variety of catalytic reactions.
-
Cross-Coupling Reactions: The ligand's electronic properties and steric hindrance can be beneficial in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling reactions. The ligand can stabilize the active catalytic species and influence the reductive elimination step.
-
C-H Activation and Functionalization: The pyridin-2-one moiety is a known cooperating ligand that can facilitate C-H bond cleavage. Palladium complexes of this compound could be particularly effective in the directed C-H arylation of arenes. For instance, a similar ligand scaffold, (6-phenylpyridin-2-yl)pyrimidine, has been successfully employed as a directing group for the Pd-catalyzed, Ru-photoredox-mediated C–H arylation of the phenyl ring.[1][2]
-
Polymerization and Oligomerization: Iron and cobalt complexes bearing 2,6-bis(imino)pyridine ligands are active catalysts for olefin polymerization and oligomerization.[3][4] While the electronic and steric profile of this compound is different, its complexes with late transition metals could be explored for similar applications, potentially influencing the polymer's molecular weight and branching.
Data Presentation: Representative Catalytic Application
The following table summarizes the conditions for a Pd-catalyzed, Ru-photoredox-mediated C-H arylation using a substrate containing a 6-phenylpyridin-2-yl directing group, which is structurally analogous to the proposed use of this compound.
Table 1: Conditions for LED-Induced C-H Arylation of a (6-phenylpyridin-2-yl)pyrimidine Derivative[1]
| Parameter | Condition |
| Catalyst System | |
| Palladium Precatalyst | Pd(OAc)₂ |
| Photoredox Catalyst | Ru(bpy)₃(PF₆)₂ |
| Reactants | |
| Substrate | (6-phenylpyridin-2-yl)pyrimidine deriv. |
| Arylating Agent | Phenyldiazonium tetrafluoroborate |
| Reaction Conditions | |
| Solvent | Methanol (MeOH) |
| Light Source | LED lamp |
| Additive | Silver acetate (AgOAc) |
| Temperature | Room Temperature |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Experimental Protocols
Protocol 4.1: Synthesis of a Generic Metal Complex with this compound
This protocol describes a general procedure for the synthesis of a palladium(II) complex. This procedure may require optimization for other metals.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Toluene)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to deprotonate the hydroxyl group.
-
In a separate flask, dissolve the palladium precursor (0.5 equivalents for a 2:1 ligand-to-metal complex) in the same anhydrous solvent.
-
Slowly add the palladium precursor solution to the deprotonated ligand solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired metal complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).
Protocol 4.2: General Procedure for a Trial C-H Arylation Reaction
This protocol is a starting point for evaluating the catalytic activity of a this compound metal complex in a C-H arylation reaction, adapted from the methodology used for similar pyridine-based directing groups.[1]
Materials:
-
Substrate with a C-H bond to be functionalized (e.g., an arene)
-
Aryl halide or diazonium salt (as the aryl source)
-
[Pd(this compound)₂] complex (or an in-situ generated catalyst from Pd(OAc)₂ and the ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMA)
-
Inert atmosphere setup
-
Reaction vials or flask
Procedure:
-
To a reaction vial, add the substrate (1 equivalent), the arylating agent (1.2-2 equivalents), the palladium complex (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the arylated product.
-
Characterize the product by NMR and mass spectrometry and determine the yield.
Visualizations
Caption: Synthesis of this compound and subsequent metal complex formation.
Caption: General experimental workflow for a catalytic C-H arylation reaction.
References
- 1. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02173H [pubs.rsc.org]
- 2. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. seahipublications.org [seahipublications.org]
Application Notes and Protocols for 6-(p-Tolyl)pyridin-2-ol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data on the specific medicinal chemistry applications of 6-(p-Tolyl)pyridin-2-ol is limited in the current scientific literature. The following application notes and protocols are based on the well-established importance of the pyridin-2-one scaffold in drug discovery and the observed biological activities of structurally related tolyl-substituted pyridinone derivatives. These notes are intended to serve as a guide for initiating research and exploring the potential of this compound as a therapeutic agent.
Introduction
The pyridin-2-one moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions.[1][2] Pyridinones can act as both hydrogen bond donors and acceptors, and they serve as bioisosteres for amides, phenols, and other heterocyclic rings.[2][3] This versatility has led to the development of numerous pyridinone-containing compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] The incorporation of a p-tolyl group at the 6-position of the pyridin-2-ol ring introduces a lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to target proteins and its ability to cross cell membranes.
Potential Therapeutic Applications
Based on the biological activities of structurally similar tolyl-substituted pyridinone and pyridine derivatives, this compound holds potential in several therapeutic areas:
-
Anticancer Activity: Numerous pyridine and pyridinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II.[4]
-
Anti-inflammatory and Analgesic Activity: The pyridine scaffold is present in several anti-inflammatory drugs. The substitution pattern on the pyridinone ring can be tailored to target enzymes involved in the inflammatory cascade.
-
Antimicrobial and Antiviral Activity: The pyridinone core is found in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1]
Data Presentation: Biological Activities of Related Tolyl-Substituted Pyridine Derivatives
The following table summarizes the biological activities of compounds structurally related to this compound. This data provides a basis for predicting the potential efficacy of the target compound.
| Compound Name | Structure | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| 2,4-di-p-phenolyl-6-(2-furanyl)-pyridine | (Structure not available in search results) | Topoisomerase II poison, Antiproliferative activity | Not specified | [4] |
| 4-Phenyl-2,6-bis(4-tolyl)pyridine | (Structure not available in search results) | Building block in supramolecular chemistry | Not applicable | [5] |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | (Structure not available in search results) | Anti-fibrotic activity | IC₅₀ = 45.69 μM (against HSC-T6 cells) | [6] |
Experimental Protocols
General Synthesis of 6-Aryl-pyridin-2-ols
A common method for the synthesis of 6-substituted pyridin-2-ols involves a multi-step reaction sequence. A plausible synthetic route to this compound is outlined below.
Protocol: Synthesis of this compound
-
Step 1: Claisen-Schmidt Condensation.
-
To a stirred solution of p-tolualdehyde and an appropriate ketone (e.g., acetone) in ethanol, add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.
-
Filter, wash with water, and dry the solid. Recrystallize from a suitable solvent like ethanol.
-
-
Step 2: Michael Addition and Cyclization.
-
To a solution of the chalcone intermediate in a suitable solvent (e.g., ethanol or acetic acid), add a source of ammonia (e.g., ammonium acetate) and a C2 synthon (e.g., ethyl cyanoacetate).
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Step 3: Hydrolysis and Decarboxylation (if necessary).
-
If the cyclization product contains an ester or nitrile group, it may require hydrolysis followed by decarboxylation to yield the final this compound.
-
For hydrolysis, reflux the intermediate with an aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).
-
Neutralize the reaction mixture to precipitate the product.
-
Filter, wash, and purify by recrystallization or column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to evaluate the potential anticancer activity of this compound.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
General Synthetic Workflow for 6-Aryl-pyridin-2-ols
Caption: General synthetic pathway for 6-aryl-pyridin-2-ols.
Hypothetical Signaling Pathway Targeted by a Pyridinone-based Kinase Inhibitor
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-(p-Tolyl)pyridin-2-ol as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(p-Tolyl)pyridin-2-ol is a valuable heterocyclic building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring that can be functionalized, makes it a versatile starting material for a variety of chemical transformations. The pyridine scaffold is a common motif in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The tolyl substituent at the 6-position provides a lipophilic handle and can influence the electronic properties and steric environment of the molecule, which can be advantageous in tuning the characteristics of the final products.
These application notes provide an overview of the utility of this compound in key synthetic transformations, including its conversion to more reactive intermediates and subsequent cross-coupling reactions. Detailed protocols for these transformations are provided to guide researchers in the efficient use of this building block for the synthesis of diverse molecular architectures.
Key Synthetic Transformations
The primary utility of this compound as a building block lies in the functionalization of the pyridine ring, typically at the 2-position. The hydroxyl group is a poor leaving group for cross-coupling reactions and is therefore commonly converted into a more reactive species such as a triflate or a halide. These intermediates can then readily participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Diagram of Synthetic Utility
Caption: Synthetic utility workflow of this compound.
Part 1: Activation of the 2-Hydroxyl Group
To employ this compound in cross-coupling reactions, the hydroxyl group must first be converted into a good leaving group. Common strategies include conversion to a triflate (-OTf) or a halide (-Cl, -Br).
Protocol 1: Synthesis of 2-Triflyloxy-6-(p-tolyl)pyridine
This protocol describes the conversion of the pyridin-2-ol to the corresponding triflate, a highly reactive intermediate for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) or another suitable base.
-
Slowly add triflic anhydride (1.2 eq) or Comins' reagent (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-triflyloxy-6-(p-tolyl)pyridine.
Protocol 2: Synthesis of 2-Chloro-6-(p-tolyl)pyridine
This protocol details the conversion of the pyridin-2-ol to the corresponding 2-chloro derivative, a common substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
-
Anhydrous toluene or acetonitrile
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, round-bottomed flask equipped with a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-(p-tolyl)pyridine.
Part 2: Cross-Coupling Reactions
The resulting 2-functionalized-6-(p-tolyl)pyridines are now primed for cross-coupling reactions to build molecular complexity.
Application: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 2-position of the pyridine ring and a variety of organoboron reagents.[2][3]
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of 2-Functionalized-6-(p-tolyl)pyridine
This general protocol can be adapted for either the 2-triflate or 2-halo derivatives of 6-(p-tolyl)pyridine.
Materials:
-
2-Functionalized-6-(p-tolyl)pyridine (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk tube or microwave vial, combine the 2-functionalized-6-(p-tolyl)pyridine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation, which can significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Pyridyl Electrophiles
The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions of analogous 2-substituted pyridines. These can serve as a starting point for optimizing the reaction with 2-functionalized-6-(p-tolyl)pyridine.
| Entry | Pyridyl Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | t-AmylOH | 110 | 92 |
| 3 | 2-Pyridyl triflate | 3-Thienylboronic acid | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
Application: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of a wide array of arylamines from 2-halo-6-(p-tolyl)pyridines.[4][5]
Diagram of Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-6-(p-tolyl)pyridine
This protocol provides a general method for the amination of 2-chloro-6-(p-tolyl)pyridine.
Materials:
-
2-Chloro-6-(p-tolyl)pyridine (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or vial.
-
Add the 2-chloro-6-(p-tolyl)pyridine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-amino-6-(p-tolyl)pyridine derivative.
Quantitative Data for Buchwald-Hartwig Amination of 2-Halopyridines
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related 2-halopyridines.
| Entry | Pyridyl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOt-Bu | Toluene | 100 | 95 |
| 2 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3.0) | LiHMDS | THF | 80 | 91 |
Application in Medicinal Chemistry: Synthesis of Pyrazolopyridines
Pyrazolopyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including their use as kinase inhibitors.[6][7] this compound derivatives can serve as precursors for the synthesis of pyrazolo[1,5-a]pyridines.
Representative Signaling Pathway for a Pyrazolopyridine-based Kinase Inhibitor
Caption: Representative signaling pathway illustrating kinase inhibition.
Conclusion
This compound is a highly adaptable building block for the synthesis of a diverse range of complex molecules. Through straightforward activation of its hydroxyl group, it can be readily transformed into intermediates suitable for powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile scaffold in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- 1. research.rug.nl [research.rug.nl]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 6-(p-Tolyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical modification of 6-(p-Tolyl)pyridin-2-ol, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below cover O-alkylation, O-acylation, ring halogenation, and nitration, as well as the preparation for and execution of Suzuki-Miyaura cross-coupling reactions. This compound exists in a tautomeric equilibrium with its pyridone form, 6-(p-Tolyl)-2(1H)-pyridone, which predominantly favors the pyridone tautomer. This influences its reactivity, particularly in electrophilic substitution reactions on the pyridine ring.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the functionalization of 2-pyridone systems. These can serve as a starting point for the optimization of reactions with this compound.
Table 1: O-Alkylation & O-Arylation of 2-Pyridone Derivatives
| Alkylating/Arylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl Bromoacetate | K₂CO₃ | DMF | RT | 12 | >95 |
| Benzyl Bromide | NaH | THF | 0 to RT | 4 | 85-95 |
| Diaryliodonium Triflate | Quinoline | Chlorobenzene | 100 | 16 | 70-90 |
| Ethyl 2-diazoacetate | TfOH | DCE | 50 | 2 | >95 |
Table 2: O-Acylation of 2-Pyridone Derivatives
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 90-98 |
| Benzoyl Chloride | Et₃N | THF | 0 to RT | 3 | >90 |
| Acetic Anhydride | Pyridine | - | RT | 1-2 | >95 |
Table 3: Ring Halogenation & Nitration of 2-Pyridone Derivatives
| Reagent | Solvent | Temp. (°C) | Position | Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | RT | 3- and/or 5- | 70-90 |
| N-Chlorosuccinimide (NCS) | Acetonitrile | 80 | 3- and/or 5- | 65-85 |
| HNO₃ / H₂SO₄ | - | 0-10 | 3- and/or 5- | 50-70 |
| HNO₃ / (CF₃CO)₂O | DCM | 0 | 3- | 60-83 |
Table 4: O-Triflation and Suzuki-Miyaura Coupling of 2-Pyridone Derivatives
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| O-Triflation | Triflic Anhydride (Tf₂O) | Pyridine | DCM | 0 | 1-2 | >90 |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80-100 | 75-95 |
| Suzuki Coupling | Vinylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 |
Experimental Protocols & Visualizations
Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol describes the O-alkylation of this compound using an alkyl halide and a suitable base.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for O-Acylation
This protocol details the formation of an ester from the hydroxyl group of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or THF.
-
Base Addition: Add a base such as pyridine or triethylamine (Et₃N, 1.5 equiv.).
-
Acylation: Cool the mixture to 0 °C. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 equiv.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol for Electrophilic Ring Nitration
This protocol describes the nitration of the pyridine ring, which is activated by the electron-donating nature of the pyridone tautomer. Nitration is expected to occur at the 3- or 5-position.
Methodology:
-
Reagent Preparation: In a round-bottom flask, cool concentrated sulfuric acid (H₂SO₄) to 0 °C.
-
Substrate Addition: Slowly add this compound (1.0 equiv.) in portions, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equiv.) to chilled concentrated H₂SO₄.
-
Nitration: Add the nitrating mixture dropwise to the solution of the substrate at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until a precipitate forms. Collect the solid product by filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted product.
Protocol for O-Triflation and Suzuki-Miyaura Coupling
This two-part protocol enables C-C bond formation at the C2 position by first converting the hydroxyl group into an excellent leaving group (triflate), followed by a palladium-catalyzed cross-coupling reaction.
Part A: Synthesis of 2-Triflyloxy-6-(p-tolyl)pyridine
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add pyridine (1.5 equiv.).
-
Triflation: Cool the solution to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Work-up and Purification: Quench with water and extract with DCM. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude triflate is often used directly in the next step after ensuring sufficient purity.
Part B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the crude 2-Triflyloxy-6-(p-tolyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (K₃PO₄, 3.0 equiv.).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.
References
Application Notes and Protocols: High-Throughput Screening of 6-(p-Tolyl)pyridin-2-ol Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors from a library of 6-(p-Tolyl)pyridin-2-ol derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent biological activity.[1][2][3] This document outlines detailed protocols for a primary biochemical screen, secondary validation assays, and a cell-based assay, using Apoptosis Signal-regulating Kinase 1 (ASK1) as a representative target. ASK1 is a key component in stress-induced signaling pathways, making it a valuable target for therapeutic intervention in various diseases.[4] Methodologies for data analysis and hit validation are also presented.
Introduction: The this compound Scaffold
The this compound core structure represents a versatile scaffold for the development of novel therapeutic agents. Pyridine-based ring systems are extensively used in drug design due to their ability to influence pharmacological activity, leading to numerous approved therapeutic agents.[2] The structural features of this particular derivative class, including the p-tolyl group and the pyridin-2-ol moiety, offer unique opportunities for interaction with biological targets, particularly the ATP-binding pocket of protein kinases. This HTS protocol is designed to efficiently screen a library of such derivatives to identify potent and selective inhibitors.
Signaling Pathway: ASK1-Mediated Stress Response
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a central role in cellular responses to environmental stress, such as oxidative stress and inflammatory cytokines. Activation of ASK1 triggers a downstream signaling cascade, leading to apoptosis and inflammation. Inhibition of the ASK1 signalosome is a promising therapeutic strategy.[4][5]
High-Throughput Screening Workflow
The HTS process follows a multi-stage approach to identify and validate candidate compounds efficiently. It begins with a primary screen of the entire compound library, followed by dose-response confirmation of initial hits, and concludes with secondary and cell-based assays to eliminate false positives and confirm biological activity.
Experimental Protocols
Primary HTS: Luminescence-Based Kinase Activity Assay
This protocol is designed for a 384-well plate format to measure the kinase activity of ASK1 by quantifying the amount of ATP remaining in solution after the kinase reaction.[6]
Materials and Reagents:
-
Enzyme: Recombinant Human ASK1 (catalytic domain).
-
Substrate: MKK6 (inactive mutant) protein.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Plates: 384-well white, opaque microplates.
Protocol:
-
Prepare the ASK1 enzyme and MKK6 substrate solution in Assay Buffer.
-
Using an automated liquid handler, dispense 50 nL of test compounds (10 µM final concentration) or DMSO (control) into the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (10 µM final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
Secondary Assay: TR-FRET Binding Assay
This protocol confirms direct binding of hit compounds to the ASK1 kinase domain using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]
Materials and Reagents:
-
Enzyme: His-tagged Recombinant Human ASK1.
-
Tracer: Fluorescently labeled kinase inhibitor that binds to the ATP pocket.
-
Detection: LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher).
-
Assay Buffer: As per primary screen.
-
Hit Compounds: Confirmed hits from the primary screen.
Protocol:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Dispense 50 nL of the compound dilutions into a 384-well plate.
-
Add 5 µL of His-tagged ASK1 enzyme to each well.
-
Add 5 µL of a pre-mixed solution containing the Eu-anti-His Antibody and the fluorescent tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
Data Presentation: Hypothetical Screening Results
The following tables present hypothetical data for a representative set of this compound derivatives screened according to the protocols above.
Table 1: Primary HTS and Dose-Response Confirmation
| Compound ID | R1-Substituent | % Inhibition @ 10 µM | IC50 (µM) - Kinase Assay |
|---|---|---|---|
| PTP-001 | -H | 8.2 | > 50 |
| PTP-002 | 3-Fluoro | 65.7 | 4.1 |
| PTP-003 | 4-Chloro | 72.1 | 2.5 |
| PTP-004 | 3-Methoxy | 91.5 | 0.8 |
| PTP-005 | 4-Trifluoromethyl | 88.3 | 1.1 |
| Selonsertib (Control) | - | 98.9 | 0.02 |
Table 2: Secondary Assay and Cell-Based Potency for Confirmed Hits
| Compound ID | IC50 (µM) - Binding Assay | EC50 (µM) - Cell-Based Assay |
|---|---|---|
| PTP-002 | 3.8 | 12.3 |
| PTP-003 | 2.2 | 7.9 |
| PTP-004 | 0.7 | 2.1 |
| PTP-005 | 1.3 | 4.5 |
| Selonsertib (Control) | 0.015 | 0.1 |
Conclusion
The protocols and workflow described provide a robust methodology for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By employing a combination of biochemical and cell-based assays, this approach enables the identification and validation of potent and biologically active compounds. The hypothetical data illustrates a successful screening cascade, identifying compound PTP-004 as a promising lead for further optimization due to its sub-micromolar potency in both biochemical and cellular contexts. This structured screening process is essential for accelerating the discovery of novel drug candidates.
References
- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: 6-(p-Tolyl)pyridin-2-ol in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the 6-(p-Tolyl)pyridin-2-ol scaffold in the development of kinase inhibitors. The pyridin-2-one core is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown inhibitory activity against various protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2] This document outlines the potential applications, relevant signaling pathways, and detailed experimental protocols for evaluating compounds based on the this compound structure.
Introduction to the 6-Arylpyridin-2-one Scaffold
The 6-arylpyridin-2-one scaffold is a promising structural motif for the design of kinase inhibitors. The pyridine ring can engage in hydrogen bonding interactions with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The aryl group at the 6-position, such as the p-tolyl group in this compound, can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, allowing for modifications to enhance potency and selectivity.
Derivatives of the pyridin-2(1H)-one scaffold have been synthesized and evaluated for their inhibitory activity against several kinases, including c-Src kinase.[1] The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. Its overexpression and activation are implicated in the progression of various human cancers, making it an attractive target for anticancer drug design.[1]
Potential Kinase Targets and Therapeutic Areas
While direct evidence for this compound is emerging, the broader class of 6-substituted pyridin-2-one derivatives has shown potential in targeting several important kinases:
-
c-Src Kinase: As a key regulator of cancer cell growth and metastasis, inhibitors of c-Src are of significant interest for oncology.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a driving force in several cancers, including non-small cell lung cancer.[5][6]
The development of inhibitors based on the this compound scaffold could, therefore, have applications in the treatment of various solid tumors.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Pyridin-2-one Derivatives
To illustrate the potential of the 6-arylpyridin-2-one scaffold, the following table summarizes the c-Src kinase inhibitory activity of a series of synthesized pyridin-2(1H)-one derivatives from a relevant study.[1] It is important to note that this compound was not explicitly tested in this study, but the data provides a strong rationale for its investigation.
| Compound ID | Structure | c-Src IC50 (µM)[1] |
| 36 | 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | 12.5 |
| Derivative A | Structure A from the study | > 25 |
| Derivative B | Structure B from the study | < 25 |
Note: The structures for "Derivative A" and "Derivative B" are representative examples from the cited study to show the range of activities and are not explicitly detailed here.
Signaling Pathways
Kinase inhibitors derived from the this compound scaffold can potentially modulate key signaling pathways involved in cancer progression.
c-Src Signaling Pathway
Inhibition of c-Src can disrupt multiple downstream signaling cascades that promote cell proliferation, survival, and invasion.
Caption: Simplified c-Src signaling pathway and the potential point of inhibition.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives as kinase inhibitors.
Synthesis of this compound
A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of related 6-arylpyridin-2-ones.
Caption: A potential synthetic workflow for this compound.
Protocol:
-
Suzuki Coupling: To a solution of 2-chloro-6-methylpyridine and p-tolylboronic acid in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product to obtain 2-methyl-6-(p-tolyl)pyridine.
-
N-Oxidation: Dissolve the 2-methyl-6-(p-tolyl)pyridine in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting 2-methyl-6-(p-tolyl)pyridine N-oxide.
-
Rearrangement: Heat the N-oxide with acetic anhydride.
-
Hydrolyze the resulting acetate ester to yield the final product, this compound.
-
Purify the product by recrystallization or column chromatography.
In Vitro c-Src Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against c-Src kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human c-Src kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the c-Src enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) according to the manufacturer's protocol for the chosen detection reagent.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., a line with high c-Src expression).
Materials:
-
Cancer cell line (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The information and protocols provided in these application notes offer a framework for the synthesis, in vitro characterization, and cell-based evaluation of compounds based on this promising chemical structure. Further optimization of this scaffold could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential in oncology and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
Application Notes and Protocols for the Quantification of 6-(p-Tolyl)pyridin-2-ol
Introduction
6-(p-Tolyl)pyridin-2-ol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research and development activities. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The following methods are based on established analytical principles for pyridine-containing compounds and serve as a guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the described analytical methods for the quantification of this compound. These values are illustrative and may vary based on instrumentation and experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL | 3.0 µg/mL |
| Specificity | High (Separates from related impurities) | Very High (Mass-based detection) | Moderate (Prone to interference) |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules. This method offers good sensitivity and specificity for the analysis of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (hypothetical λmax based on the aromatic structure).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Workflow Diagram
Application Notes and Protocols for Tolyl-Pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
The inherent electronic properties of pyridine derivatives, including their electron-deficient nature, make them excellent candidates for charge-transporting layers in OLEDs, contributing to enhanced device efficiency and stability.[5] This document outlines the synthesis, photophysical properties, and device performance of these materials, providing researchers, scientists, and drug development professionals with a comprehensive guide for their application.
Data Presentation
The performance of OLEDs incorporating tolyl-pyridine derivatives as the hole-transporting layer is summarized in the tables below. These tables provide key performance metrics, allowing for a comparative analysis of different molecular structures.
Table 1: Photophysical and Electrochemical Properties of Pyrene-Pyridine HTMs [1][3][4]
| Compound Name | Abbreviation | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (eV) |
| 2,6-diphenyl-4-(pyren-1-yl)pyridine | Py-03 | -5.63 | -2.35 | N/A |
| 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine | Py-MeO | -5.61 | -2.33 | N/A |
| 4-(pyren-1-yl)-2,6-di-p-tolylpyridine | Py-Me | -5.63 | -2.33 | N/A |
| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | Py-Br | -5.65 | -2.39 | N/A |
Note: HOMO and LUMO levels were determined from electrochemical measurements. Triplet energy data was not available in the cited sources.
Table 2: Performance of Solution-Processed OLEDs with Pyrene-Pyridine HTLs [1][2][3][4]
| HTL Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Py-03 | - | 26.6 | 11.8 | 8.5 |
| Py-MeO | - | 25.7 | 11.8 | 8.8 |
| Py-Me | - | 25.2 | 11.4 | 8.5 |
| Py-Br | 17,300 | 27.6 | 12.3 | 9.0 |
| NPB (control) | - | - | 20.3 | 6.7 |
Note: The devices with Py-Br as the HTM showed a maximum luminance of 17,300 cd/m² with a maximum current efficiency of 22.4 cd/A and an EQE of 9% at 3500 cd/m².[1][3][4]
Experimental Protocols
Synthesis of 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)
This protocol is adapted from the multi-component Chichibabin pyridine synthesis reaction.[6]
Materials:
-
4-methyl-acetophenone
-
1-pyrenecarboxaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ammonium acetate
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate
Procedure:
-
In a round-bottom flask, stir a mixture of 4-methyl-acetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), and NaOH (3 equivalents) in EtOH (15 mL) at room temperature for 1 hour.
-
Reflux the reaction mixture at 80°C for 1 hour.
-
Add ammonium acetate (8 equivalents) to the reaction mixture and continue to reflux for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with water (2 x 25 mL) and dry it over sodium sulfate.
-
Purify the crude product via column chromatography to obtain the final product.
Fabrication of Solution-Processed OLEDs
The following is a general protocol for the fabrication of multilayer OLEDs using solution processing.
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates using a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
Layer Deposition:
-
Prepare solutions of the hole-transporting material (e.g., Py-Me in a suitable solvent like chlorobenzene).
-
Spin-coat the HTL solution onto the pre-cleaned ITO substrate to form a thin film.
-
Anneal the HTL film at an appropriate temperature to remove residual solvent.
-
Similarly, deposit the emissive layer (EML), electron-transporting layer (ETL), and electron-injection layer (EIL) via spin-coating or thermal evaporation.
-
Finally, deposit the metal cathode (e.g., Aluminum) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
Visualizations
Caption: Experimental workflow from material synthesis to OLED device fabrication.
Caption: Role of tolyl-pyridine derivative as a Hole Transport Layer in an OLED.
References
- 1. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6-(p-Tolyl)pyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-(p-Tolyl)pyridin-2-ol is a substituted pyridinone, a class of heterocyclic compounds with a wide range of biological activities. As with many synthesized organic compounds, purification is a critical step to remove byproducts, unreacted starting materials, and other impurities. This document provides a detailed, step-by-step guide for the purification of this compound, primarily focusing on recrystallization and column chromatography, which are common techniques for purifying 6-aryl-2-pyridones.
Data Presentation
Table 1: Experimental Data Template for this compound Purification
| Parameter | Before Purification | After Recrystallization | After Column Chromatography | Units | Notes |
| Mass | g | ||||
| Appearance | - | e.g., Yellow oil, off-white solid | |||
| Purity (by HPLC/GC) | % | Specify the analytical method used | |||
| Purity (by NMR) | % | ||||
| Melting Point | °C | ||||
| Overall Yield | - | % |
Experimental Protocols
The following protocols describe the two primary methods for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities present in the crude product. Often, a combination of these techniques is employed for achieving high purity.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For pyridone derivatives, alcoholic solvents or mixtures with water are often effective.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water). A suitable solvent will dissolve the compound when hot but not when cold. For many 6-aryl-2-pyridones, a mixture of ethanol and water is effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the mass, melting point, and purity (e.g., by NMR, HPLC) of the recrystallized product and record the data in Table 1.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For pyridinones, silica gel is a commonly used stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. The ideal eluent will provide a retention factor (Rf) of approximately 0.3-0.5 for the desired compound and good separation from impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, continuously tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary to elute the compound of interest.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analysis: Determine the mass, appearance, and purity of the final product and record the data in Table 1.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound, incorporating both recrystallization and column chromatography.
Caption: General workflow for the purification of this compound.
Application Notes and Protocols: 6-(p-Tolyl)pyridin-2-ol Derivatives for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-(p-tolyl)pyridin-2-ol and its closely related analogs as a promising scaffold for the development of novel anticancer agents. This document details their synthesis, cytotoxic activity against various cancer cell lines, and insights into their mechanism of action. Detailed protocols for key biological assays are provided to facilitate further research and development in this area.
Introduction
Pyridin-2-ol (also known as 2-pyridone) derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in oncology.[1][2] The structural versatility of the pyridine ring allows for substitutions that can modulate the compound's physicochemical properties and biological targets. The incorporation of an aryl group, such as a p-tolyl moiety, at the 6-position of the pyridin-2-ol core is a key structural feature that has been explored for its anticancer effects. These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them an attractive area for anticancer drug discovery.[3]
Synthesis of 6-Aryl-Substituted Pyridin-2-one Derivatives
A general synthetic route to produce 6-aryl-substituted pyridin-2-one derivatives involves a multi-step process. For instance, the synthesis of 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile, a compound featuring the 1-(p-tolyl)pyridin-2-one core, is achieved by the reaction of N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile.
Below is a generalized workflow for the synthesis of such compounds.
Caption: Generalized synthesis workflow for 6-aryl-pyridin-2-one derivatives.
Biological Activity and Data Presentation
The anticancer potential of this compound derivatives and their analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
Table 1: Cytotoxic Activity of Representative Pyridin-2-one Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 6-Amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung Carcinoma) | 0.00803 | |
| MDA-MB-231 (Breast Carcinoma) | 0.0103 | |||
| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Hepatocellular Carcinoma) | 4.5 ± 0.3 | [3] |
| MCF-7 (Breast Carcinoma) | - | [3] | ||
| 8e | Pyridine-Urea Derivative | MCF-7 (Breast Carcinoma) | 0.22 (48h) / 0.11 (72h) | |
| 8n | Pyridine-Urea Derivative | MCF-7 (Breast Carcinoma) | 1.88 (48h) / 0.80 (72h) |
Mechanism of Action
Studies on structurally similar 6-aryl-pyridin-2-one derivatives suggest that their anticancer effects are mediated through the induction of cell cycle arrest and apoptosis.[3] A proposed signaling pathway involves the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to programmed cell death.
Caption: Proposed signaling pathway for 6-aryl-pyridin-2-one induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A-549, MDA-MB-231, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the test compound on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Conclusion
The this compound scaffold and its analogs represent a promising avenue for the discovery of novel anticancer drugs. The data from related compounds indicate potent cytotoxic activity against various cancer cell lines, with mechanisms involving the induction of cell cycle arrest and apoptosis. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should focus on optimizing the structure for improved potency and selectivity, as well as in vivo evaluation to translate these promising in vitro findings into potential clinical applications.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(p-Tolyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 6-(p-Tolyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling of 6-halopyridin-2-ols with p-tolylboronic acid can stem from several factors. Here’s a troubleshooting guide:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For pyridinone substrates, catalyst inhibition by the nitrogen atom can be an issue.
-
Recommendation: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for challenging couplings.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Recommendation: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screening of different bases is recommended to find the optimal one for your specific substrate and solvent system.
-
-
Solvent System: The solubility of all reactants is key. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used.
-
Recommendation: Adjust the solvent ratio or consider switching to a different solvent like DMF if solubility is an issue.
-
-
Reaction Temperature: Suzuki couplings often require heating.
-
Recommendation: If the reaction is sluggish, cautiously increase the temperature (e.g., from 80°C to 100°C). However, be aware that excessive heat can lead to catalyst decomposition and side reactions.
-
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to lower yields.
-
Recommendation: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Q2: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?
A2: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the coupling of two p-tolylboronic acid molecules to form 4,4'-dimethylbiphenyl.
-
Minimization: This is often exacerbated by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Adding the aryl halide in a slight excess can also reduce homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of toluene.
-
Minimization: This can be more prevalent at higher temperatures and with certain bases. Use fresh, high-purity boronic acid and optimize the reaction temperature and base.
-
Q3: What are the key considerations when choosing between a Suzuki-Miyaura and a Negishi coupling for the synthesis of this compound?
A3: Both Suzuki-Miyaura and Negishi couplings are powerful methods for this transformation, and the choice depends on several factors:
-
Suzuki-Miyaura Coupling:
-
Advantages: Boronic acids are generally stable, commercially available, and the reaction conditions are often milder and more tolerant of functional groups.
-
Disadvantages: Can suffer from the "2-pyridyl problem," where 2-pyridylboronic acids are unstable and show poor reactivity.
-
-
Negishi Coupling:
-
Advantages: Organozinc reagents are highly reactive, which can lead to higher yields and faster reaction times, especially for less reactive chlorides.
-
Disadvantages: Organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere conditions.
-
Q4: How can I purify the crude this compound product effectively?
A4: The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is an effective method if the impurities have significantly different solubilities from the desired product.
-
Solvent Selection: Good solvent choices for pyridin-2-one derivatives include ethanol, ethanol/water mixtures, or hexane/ethyl acetate. The ideal solvent will dissolve the crude product when hot but have low solubility for the pure product when cold.
-
-
Column Chromatography: This is used for separating mixtures of compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Data Presentation
The following tables provide a summary of typical reaction parameters for Suzuki-Miyaura and Negishi couplings for the synthesis of 6-aryl-2-pyridones. These should be used as a starting point for optimization.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 6-bromo- or 6-chloro-pyridin-2-ol | Bromides are generally more reactive than chlorides. |
| Boronic Acid | p-Tolylboronic acid (1.2 - 1.5 equiv.) | Use of a slight excess can drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand | Catalyst choice is crucial and may require screening. |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | Bulky, electron-rich ligands are often beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv.) | Base strength and solubility affect reaction efficiency. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixed solvent system is common to dissolve all components. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Table 2: Typical Reaction Conditions for Negishi Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 6-chloro- or 6-bromo-pyridin-2-ol | Chlorides are often suitable for Negishi coupling. |
| Organozinc Reagent | (p-Tolyl)zinc chloride (1.2 - 1.5 equiv.) | Typically prepared in situ from p-tolylmagnesium bromide and ZnCl₂. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/Ligand | A variety of Pd(0) sources can be effective. |
| Ligand | PPh₃, XPhos (if using Pd₂(dba)₃) | Ligand choice can influence reaction rate and yield. |
| Solvent | Anhydrous THF, Dioxane | Anhydrous conditions are critical for this reaction. |
| Temperature | Room Temperature to 80 °C | Can often be run at lower temperatures than Suzuki coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required due to the sensitivity of the organozinc reagent. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via Suzuki-Miyaura and Negishi coupling. Note: These are starting points and may require optimization for your specific setup.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
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6-Bromopyridin-2-ol
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p-Tolylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromopyridin-2-ol (1.0 equiv.), p-tolylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Negishi Coupling
Materials:
-
6-Chloropyridin-2-ol
-
p-Tolylmagnesium bromide
-
Zinc Chloride (ZnCl₂)
-
Pd(PPh₃)₄
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of p-tolylmagnesium bromide in THF.
-
Cool the solution to 0 °C and slowly add a solution of anhydrous ZnCl₂ in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 6-chloropyridin-2-ol (1.0 equiv.) in anhydrous THF.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
To this mixture, add the freshly prepared (p-tolyl)zinc chloride solution via cannula.
-
Stir the reaction mixture at room temperature or heat to 60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Technical Support Center: Synthesis of 6-(p-Tolyl)pyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 6-(p-Tolyl)pyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can originate from unreacted starting materials, side reactions, or subsequent degradation. Common impurities may include residual starting materials such as p-tolyl-substituted chalcones or related α,β-unsaturated ketones, incompletely cyclized intermediates, and regioisomers. Additionally, byproducts from undesired polymerization or condensation reactions can also be present. Water is a very common contaminant as pyridine derivatives can be hygroscopic.[1][2]
Q2: I am observing an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?
A2: An unexpected peak in your ¹H NMR spectrum can indicate the presence of various impurities. A broad peak is often indicative of water.[1] To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; a water peak should exchange and either shift or disappear.[1] Other sharp peaks could correspond to residual solvents from your reaction or purification, or unreacted starting materials. A thorough analysis of the chemical shifts and coupling constants, along with comparison to the spectra of your starting materials, is crucial. For definitive identification of unknown impurities, techniques like LC-MS are highly effective as they provide mass-to-charge ratio information.[3]
Q3: My final product has a persistent color, even after column chromatography. What could be the cause?
A3: A persistent color in your purified this compound may suggest the presence of highly conjugated or polymeric impurities. These can sometimes co-elute with the product during chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC. It is also possible that the product itself is susceptible to air oxidation, leading to colored degradation products. Ensuring the synthesis and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Q4: How can I improve the purity of my this compound?
A4: To improve the purity of your final product, consider the following strategies:
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Optimize Reaction Conditions: Carefully control stoichiometric ratios of reactants, reaction temperature, and time to minimize the formation of side products.[4]
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Purification Method: If silica gel chromatography is not providing adequate separation, consider using a different stationary phase like alumina or a modified silica gel.[2] Gradient elution in HPLC can often resolve closely eluting compounds.[2]
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Recrystallization: This is a powerful technique for removing minor impurities from solid compounds. Experiment with different solvent systems to find one that provides good crystal growth and impurity rejection.
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Washing: Performing aqueous washes of your organic extracts can help remove water-soluble impurities and reagents.
Troubleshooting Guide for Impurity Identification
This guide will help you troubleshoot common issues related to impurities in the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield and Multiple Spots on TLC | Incomplete reaction or formation of multiple side products. | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Adjust the stoichiometry of reactants or the reaction temperature. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities preventing crystallization. | Dry the product under high vacuum for an extended period. Attempt to purify a small sample by preparative TLC or HPLC to obtain a pure seed crystal for inducing crystallization. |
| Broad Peak in ¹H NMR | Water or other protic impurities. | As mentioned in the FAQs, perform a D₂O exchange.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Unexpected Mass Peaks in LC-MS | Presence of byproducts, dimers, or adducts with solvent or reagents. | Analyze the mass differences between your product and the unknown peaks to hypothesize their structures. This could indicate unreacted starting materials or side-products from condensation reactions. |
| Poor Separation on Silica Gel Column | Co-eluting impurities with similar polarity to the product. | Try a different solvent system for your column chromatography.[2] Consider switching to a different stationary phase like neutral or basic alumina, especially if your compound is sensitive to the acidic nature of silica gel.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector is required.[5]
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Column: A reverse-phase C18 column is a common choice for this type of compound.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) is recommended.[5] The specific gradient will depend on the polarity of the impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[5]
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Sample Preparation: Prepare a solution of your compound in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter before injection.[5]
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Analysis: Inject a standard volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification of unknown impurities.
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).[3]
-
Column and Mobile Phase: Use the same conditions as the HPLC-UV method for consistency.
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Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for pyridine compounds.[3]
-
Mass Range: Set a mass range that covers the expected molecular weights of your product and potential impurities (e.g., m/z 100-1000).
-
Procedure: After the LC separation, the mass spectrometer will provide the mass-to-charge ratio of the eluting peaks. This information is crucial for proposing the structures of unknown impurities.[3]
Visualizations
Caption: A workflow for troubleshooting and identifying impurities during the synthesis of this compound.
References
Technical Support Center: Chromatography Purification of 6-(p-Tolyl)pyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-(p-Tolyl)pyridin-2-ol by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common and effective solvent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent such as hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of ethyl acetate.[1] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q2: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.
If this compound is not moving from the baseline, the eluent is not polar enough. You can try adding a small amount of a more polar solvent, such as methanol or isopropanol, to your ethyl acetate/hexanes mixture. For pyridin-2-ol derivatives, which can have both acidic and basic character, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can sometimes improve mobility and peak shape.[2]
Q3: I am seeing significant streaking of my product spot on the TLC plate and the column.
Streaking is a common issue with nitrogen-containing compounds like pyridines and can be caused by several factors:
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Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to strong interactions with the basic pyridine nitrogen, causing tailing or streaking.
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Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking.
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Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound.
To address streaking, you can consider deactivating the silica gel by pre-treating it with a solution containing a small percentage of triethylamine (e.g., 1-2%) in the mobile phase. Alternatively, using a different stationary phase, such as neutral alumina, can be beneficial.
Q4: My purified fractions contain impurities that were not visible on the initial TLC of the crude material. Where are they coming from?
These impurities could be byproducts from the synthesis of this compound or degradation products. Common side reactions in the synthesis of 6-arylpyridin-2-ones can lead to the formation of isomers or related structures. Additionally, some compounds can degrade on the silica gel column if they are sensitive to acid. To check for on-column degradation, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.
Q5: How can I identify common solvent and reagent impurities in my final NMR spectrum?
Residual solvents from the purification or reaction are common impurities. Resources are available that list the characteristic NMR chemical shifts of common laboratory solvents and reagents in various deuterated solvents.[3][4][5][6][7] By comparing the peaks in your spectrum to these tables, you can often identify the source of the contamination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Product and Impurity | - Inappropriate solvent system polarity. - Insufficient difference in polarity between the product and impurity. | - Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate). - Use a shallower solvent gradient during column chromatography. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the eluting solvent (i.e., increase the proportion of the non-polar component like hexanes). |
| Product Does Not Elute from the Column | - Solvent system is not polar enough. - Compound is irreversibly adsorbed to the silica gel. - Compound is insoluble in the eluting solvent. | - Gradually increase the polarity of the solvent system. A steep gradient to a highly polar solvent like 10% methanol in dichloromethane may be necessary. - If the compound is suspected to be strongly acidic or basic, add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. - Use the dry loading method if solubility is an issue.[1] |
| Low Yield of Purified Product | - Compound degradation on the silica gel. - Product is spread across too many fractions (broad peaks). - Incomplete elution from the column. | - Neutralize the silica gel with triethylamine. - Run the column more quickly to minimize contact time. - Ensure the chosen solvent system provides a compact spot on TLC. - After the main product has eluted, flush the column with a highly polar solvent to check for any remaining material. |
| Crystallization of Product on the Column | - The compound has low solubility in the chosen eluent. - The concentration of the sample is too high. | - Switch to a solvent system where the compound has better solubility. - Load a more dilute solution of the crude product onto the column. - Consider running the chromatography at a slightly elevated temperature (if the compound is stable). |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Silica Gel Column:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule of thumb is to use 50-100g of silica gel per gram of crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel evenly.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
-
Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent, or a slightly more polar solvent if necessary). Using a pipette, carefully apply the solution to the top of the silica gel.
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[1]
3. Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions. The progress of the separation should be monitored by TLC.
-
Gradually increase the polarity of the eluent as needed based on the TLC analysis of the collected fractions. A typical gradient might be:
-
100% Hexanes (to elute non-polar impurities)
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95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate (and so on)
-
-
Once the desired product begins to elute, it may be beneficial to switch to an isocratic elution (a constant solvent ratio) to ensure good separation.
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Optimization of Reaction Conditions for 6-(p-Tolyl)pyridin-2-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(p-Tolyl)pyridin-2-ol derivatives. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the crucial carbon-carbon bond between the pyridine and p-tolyl moieties.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely employed and effective method. This reaction involves the palladium-catalyzed coupling of a 6-halopyridin-2-ol derivative (such as 6-bromo- or 6-chloropyridin-2-ol) with p-tolylboronic acid or its esters.
Q2: What are the main challenges encountered in the Suzuki-Miyaura coupling of pyridin-2-ol derivatives?
A2: Researchers often face challenges related to the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the boronic acid reagent can be unstable and undergo protodeboronation, reducing the yield of the desired product.[2] Side reactions such as homocoupling of the boronic acid and dehalogenation of the starting material can also occur.[1]
Q3: How does the choice of palladium catalyst and ligand affect the reaction outcome?
A3: The selection of the palladium precursor and, more critically, the ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often effective.[1][3] These ligands can stabilize the active palladium species, promote the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and prevent coordination of the pyridine nitrogen to the catalyst.[1][3]
Q4: What is the role of the base in this reaction, and which bases are commonly used?
A4: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the tolyl group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5] The strength and nature of the base can significantly impact the reaction rate and yield, and the optimal choice often depends on the specific substrates and solvent system.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization. For column chromatography, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[6] If the compound is sensitive to the acidic nature of silica gel, the silica can be deactivated with a small amount of a basic modifier like triethylamine in the eluent, or an alternative stationary phase like alumina can be used.[7] Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can also be an effective purification method.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound derivatives via Suzuki-Miyaura coupling.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Inactivation: The pyridine nitrogen is coordinating to the palladium catalyst, inhibiting its activity.[1] | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1][3] Catalyst Loading: Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Protodeboronation: The p-tolylboronic acid is being hydrolyzed to toluene before it can couple. | Boronic Ester: Use a more stable boronic ester, such as a pinacol ester. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1] Base Choice: A weaker base may sometimes reduce the rate of protodeboronation. | |
| Inefficient Transmetalation: The transfer of the tolyl group to the palladium catalyst is slow. | Base Optimization: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can have a significant effect on the transmetalation rate.[5] Solvent Effects: The polarity of the solvent can influence this step. Consider screening solvents like dioxane, THF, or DMF, often with some water. | |
| Multiple Spots on TLC (Side Products) | Homocoupling: The p-tolylboronic acid is coupling with itself to form 4,4'-bitolyl. | Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[8] |
| Dehalogenation: The starting 6-halopyridin-2-ol is being reduced to pyridin-2-ol. | Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction. Avoid Hydride Sources: Ensure solvents are not a source of hydrides. | |
| Difficulty in Product Purification | Streaking on Silica Gel Column: The basic pyridine nitrogen interacts strongly with the acidic silica gel. | Deactivate Silica Gel: Add a small amount of triethylamine (0.5-1%) to the eluent.[7] Alternative Stationary Phase: Use neutral or basic alumina instead of silica gel.[7] |
| Co-elution with Impurities: The product has a similar polarity to a byproduct (e.g., homocoupled product). | Optimize Eluent System: Try a different solvent system or use a gradient elution to improve separation. Recrystallization: If chromatography is ineffective, attempt recrystallization from a suitable solvent system. |
Data Presentation
Table 1: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 75 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 110 | 65 |
| 5 | Ba(OH)₂ (2.0) | DME/H₂O (4:1) | 85 | 58 |
This table is a representative example compiled from general knowledge of Suzuki couplings and is intended to guide optimization.
Table 2: Effect of Palladium Catalyst and Ligand on a Model Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 100 | 60 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 55 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | 100 | 95 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | 100 | 93 |
| 5 | PdCl₂(dppf) (3) | - | 100 | 85 |
This table is a representative example compiled from general knowledge of Suzuki couplings and is intended to guide optimization.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Synthesis of this compound
This is a generalized procedure based on common practices for Suzuki-Miyaura reactions of pyridyl halides. Optimization of specific parameters is highly recommended.
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Reaction Setup: To an oven-dried Schlenk flask, add the 6-halopyridin-2-ol (1.0 equiv.), p-tolylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Then, add the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. scispace.com [scispace.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Scaling Up 6-(p-Tolyl)pyridin-2-ol Production
Welcome to the technical support center for the synthesis and scale-up of 6-(p-Tolyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experimental work.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a 6-halo-pyridin-2-ol (e.g., 6-chloro- or 6-bromopyridin-2-ol) and p-tolylboronic acid.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Catalyst Inactivation: The Palladium(0) catalyst is sensitive to oxygen.[1] | - Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) prior to adding the catalyst.[1]- Use fresh, high-quality catalyst and ligands.[2] |
| 2. Ineffective Base: The base is crucial for the transmetalation step. Its solubility and strength are critical factors.[1] | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3]- For anhydrous conditions, ensure the base is finely powdered. A small amount of water can sometimes be beneficial when using bases like K₃PO₄. | |
| 3. Low Reactivity of Starting Material: 6-chloropyridin-2-ol is less reactive than the bromo or iodo analogues due to a stronger C-Cl bond, making the oxidative addition step more challenging.[1] | - Consider using 6-bromo- or 6-iodopyridin-2-ol if starting from the chloro-derivative is not critical.- Employ more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] | |
| 4. Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring can coordinate with the palladium center, leading to the formation of inactive catalyst complexes.[1] | - The use of bulky, electron-rich ligands can often overcome this inhibition by favoring the desired catalytic cycle.[1] | |
| Significant Side Product Formation | 1. Protodeboronation: Cleavage of the C-B bond in p-tolylboronic acid by a proton source, resulting in the formation of toluene. This is a common side reaction with electron-rich boronic acids.[1] | - Use anhydrous solvents and reagents where feasible.[5]- Employ milder bases like KF or NaHCO₃.[5]- Consider using a more stable boronic ester (e.g., pinacol ester) of p-toluic acid.[2] |
| 2. Homocoupling: Formation of 4,4'-bitolyl from the p-tolylboronic acid or bipyridyl species from the starting material. This is often promoted by the presence of oxygen.[5] | - Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere throughout the reaction.[5] | |
| 3. Dehalogenation: The starting 6-halopyridin-2-ol is converted back to pyridin-2-ol. | - Optimize reaction conditions, particularly the choice of base and temperature, to favor the cross-coupling pathway.[6] | |
| Difficult Product Purification | 1. Co-elution of Product and Byproducts: The desired product may have a similar polarity to side products like homocoupled species, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step. |
| 2. Residual Palladium: Traces of palladium from the catalyst can remain in the final product, which is a significant concern in pharmaceutical applications.[7][8] | - Employ palladium scavengers post-reaction.- Consider using a heterogeneous catalyst that can be easily filtered off. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9] This involves the palladium-catalyzed reaction of a 6-halopyridin-2-ol (typically 6-bromo- or 6-chloropyridin-2-ol) with p-tolylboronic acid or a corresponding boronic ester.[8][9]
Q2: Which palladium catalyst is best suited for the synthesis of this compound?
A2: The choice of catalyst is critical, especially when using less reactive starting materials like 6-chloropyridin-2-ol.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher yields and faster reaction times.[1][4] Pre-catalysts such as XPhos Pd G2 are also highly effective for coupling nitrogen-containing heterocycles.[10]
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[11] The strength and solubility of the base can significantly affect the reaction yield.[3] Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective, particularly for less reactive substrates.[1] However, strong bases can also promote side reactions like protodeboronation.[2] Therefore, screening of different bases is often necessary to find the optimal conditions for a specific substrate combination.
Q4: What are the key considerations when scaling up the production of this compound?
A4: Scaling up Suzuki-Miyaura reactions presents several challenges.[7] These include:
-
Mixing and Heat Transfer: Ensuring efficient mixing and temperature control in large reactors is crucial for consistent results.[7]
-
Oxygen Sensitivity: Maintaining a strictly inert atmosphere is critical to prevent catalyst deactivation, which can be more challenging on a larger scale.[7]
-
Palladium Removal: Removing residual palladium to meet pharmaceutical specifications is a major hurdle.[7][12]
-
Workup and Purification: The workup and purification procedures need to be robust and scalable.
Q5: How can I minimize the formation of the homocoupled byproduct (4,4'-bitolyl)?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5] To minimize this side reaction, it is essential to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., under argon or nitrogen) throughout the entire course of the reaction.[5]
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Heterocyclic Compounds
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [10] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [10] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [10] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [10] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [10] |
| Note: The data presented is for illustrative purposes, drawing from studies on various heterocyclic substrates, and may not be directly representative of the synthesis of this compound. |
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Benzene/H₂O | 80 | 84 | [13] |
| K₃PO₄ | DME/H₂O | 80 | 70 | [13] |
| NaOH | DME/H₂O | 80 | 95 | [13] |
| Ba(OH)₂ | DME/H₂O | 80 | 99 | [13] |
| Note: This data is from the coupling of mesitylboronic acid with iodobenzene and serves to illustrate the significant impact of the base on reaction yield. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
6-Bromopyridin-2-ol
-
p-Tolylboronic acid
-
Palladium catalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-bromopyridin-2-ol (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of 6-(p-Tolyl)pyridin-2-ol in solution
Welcome to the technical support center for 6-(p-Tolyl)pyridin-2-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound in solution is influenced by several factors inherent to its chemical structure, which combines features of both a pyridin-2-ol and a phenolic compound. The main concerns are:
-
Tautomerism : Like other 2-hydroxypyridines, this compound exists in a tautomeric equilibrium with its keto form, 6-(p-Tolyl)pyridin-2(1H)-one. This equilibrium can be influenced by solvent polarity, pH, and temperature, potentially complicating analysis and affecting reactivity.
-
Oxidative Degradation : The phenolic hydroxyl group makes the molecule susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light, leading to the formation of colored degradation products. The pyridine ring itself can also be oxidized to form N-oxides.
-
pH-Dependent Hydrolysis : Pyridin-2-ol derivatives can be susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the solution. Stability is often lowest in strongly acidic or alkaline conditions.
-
Photodegradation : Many pyridine and phenolic compounds are sensitive to light, particularly UV radiation, which can provide the energy to initiate degradation reactions.
Q2: How can I improve the stability of this compound in my stock solutions and experimental assays?
A2: To enhance the stability of your compound, consider the following strategies:
-
pH Control : Maintain the pH of your solution using a buffer system. For many pyridinols, a neutral to slightly acidic pH range (pH 4-7) is often optimal for stability.
-
Use of Antioxidants : Add antioxidants to your solution to inhibit oxidative degradation. Common choices include ascorbic acid, β-carotene, or α-tocopherol. These molecules can scavenge free radicals that initiate degradation.
-
Solvent Selection : The choice of solvent can impact stability. Polar solvents may stabilize certain forms or intermediates, affecting degradation rates. Consider using deoxygenated solvents (sparged with nitrogen or argon) to minimize oxidation.
-
Protection from Light : Prepare and store solutions in amber-colored vials or protect them from ambient light by wrapping containers in aluminum foil to prevent photodegradation.
-
Temperature Control : Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of all potential degradation reactions. For benchtop use, keep solutions on ice.
Q3: I am observing multiple or broad peaks during HPLC analysis of my compound. What could be the cause?
A3: This is a common issue with pyridin-2-ol derivatives and can stem from several sources:
-
Tautomeric Interconversion : The equilibrium between the pyridin-2-ol and pyridin-2-one tautomers can sometimes be slow enough to cause peak broadening or the appearance of two distinct peaks on the HPLC column.
-
On-Column Degradation : If the mobile phase pH is not optimal for the compound's stability, it may degrade during the chromatographic run.
-
Presence of Degradation Products : The additional peaks could be impurities that were present initially or degradation products that formed during sample preparation or storage.
To resolve this, try adjusting the pH of your mobile phase, using fresh, properly stored samples, and ensuring your analytical method is stability-indicating.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid Degradation of Compound in Aqueous Buffer
| Possible Causes | Recommended Solutions |
| Inappropriate pH | The solution pH may be promoting acid or base-catalyzed hydrolysis. |
| Oxidation | Dissolved oxygen in the buffer can lead to oxidative degradation of the phenolic ring. |
| Light Exposure | Ambient or UV light can catalyze photodegradation. |
| Elevated Temperature | Storing solutions at room temperature can accelerate degradation. |
Issue 2: Poor Solubility in Experimental Media
| Possible Causes | Recommended Solutions |
| Molecular Structure | The planar, aromatic structure and the lipophilic p-tolyl group can lead to low aqueous solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or an acetonitrile:water mixture.
-
Stress Conditions : Expose the stock solution to the following conditions in separate, protected vessels:
-
Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation : Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation : Place the stock solution in a clear vial and heat at 80°C.
-
Photodegradation : Expose the stock solution in a clear vial to a photostability chamber or direct sunlight. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Collection : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Dilution : Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Analysis : Analyze all samples by a stability-indicating HPLC-UV or HPLC-MS method to quantify the remaining parent compound and identify major degradants.
Illustrative Data from Forced Degradation Study
The following table shows hypothetical data for the degradation of this compound under various stress conditions after 24 hours.
| Stress Condition | % Degradation (Hypothetical) | Major Degradants Observed (Potential) |
| 0.1 M HCl, 60°C | 8% | Hydrolysis products |
| 0.1 M NaOH, 60°C | 25% | Oxidized and hydrolyzed products |
| 3% H₂O₂, RT | 45% | N-oxide, quinone-like structures |
| 80°C Heat | 5% | Unknown thermal degradants |
| Light Exposure | 15% | Photodegradation products |
| Control (Dark, RT) | <1% | None |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting stability issues.
Technical Support Center: Resolving Poor Solubility of 6-(p-Tolyl)pyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-(p-Tolyl)pyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: The first step is to determine the compound's solubility in a range of aqueous and organic solvents. This baseline understanding is crucial for selecting an appropriate formulation or solubilization strategy. A tiered approach is recommended, starting with water and common buffers (pH 4.0, 7.4, 9.0) and then progressing to organic solvents of varying polarities.
Q2: My compound, this compound, exhibits poor aqueous solubility. What are the primary reasons for this?
A2: The poor aqueous solubility of this compound is likely due to its molecular structure, which contains a relatively non-polar tolyl group and a pyridin-2-ol core. This combination can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and unfavorable interactions with water molecules.
Q3: What are the most common strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Several strategies can be employed, broadly categorized as physical and chemical modifications.[1][2] Physical methods include particle size reduction (micronization, nanosuspension), while chemical methods involve pH adjustment, salt formation, co-solvency, and complexation (e.g., with cyclodextrins).[1][3][4][5] The choice of method depends on the physicochemical properties of your compound and the desired application.[6]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous buffers for in vitro assays.
Potential Cause: High crystallinity and low affinity for aqueous media.
Troubleshooting Steps:
-
pH Modification: Since this compound has a pyridinol moiety, its solubility is likely pH-dependent. Test the solubility across a range of pH values to identify a pH where the compound is more soluble.
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or propylene glycol to the aqueous buffer.[3][4][7] Start with a low percentage (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your assay system.
-
Use of Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 or a poloxamer to reduce surface tension and promote micellar solubilization.[5]
Issue 2: Difficulty in preparing a stock solution of this compound at a desired high concentration.
Potential Cause: The intrinsic solubility of the compound in the chosen solvent is limited.
Troubleshooting Steps:
-
Solvent Screening: Test a wider range of organic solvents. A hypothetical solubility profile is provided in Table 1 for guidance.
-
Salt Formation: If the compound has a suitable ionizable group, forming a salt can significantly enhance its solubility.[2][8] This is a common and effective method for acidic and basic drugs.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9]
Issue 3: Precipitation of the compound from a formulation upon storage or dilution.
Potential Cause: The initial formulation is a supersaturated solution that is not thermodynamically stable.
Troubleshooting Steps:
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, PEG) can improve its dissolution rate and physical stability.[1][3]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and improve solubility and stability.[12][13][14]
-
Nanosuspension: Reducing the particle size to the nanometer range can increase the surface area, leading to improved dissolution velocity and saturation solubility.[3][15]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Category | Hypothetical Solubility (mg/mL) |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.01 |
| 0.1 N HCl | Aqueous Buffer | 0.1 - 0.5 |
| 0.1 N NaOH | Aqueous Buffer | 1.0 - 5.0 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 2 - 5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Non-polar | 10 - 20 |
| Chloroform | Non-polar | 15 - 25 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Co-crystal of this compound
-
Select a suitable co-former based on hydrogen bonding potential (e.g., a dicarboxylic acid).
-
Dissolve equimolar amounts of this compound and the co-former in a suitable solvent or solvent mixture in which both are soluble.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals and characterize them using techniques such as X-ray diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.
Protocol 3: Formulation of a Nanosuspension by Wet Milling
-
Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).
-
Introduce the pre-suspension into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature for a sufficient duration until the desired particle size distribution is achieved.
-
Monitor the particle size using a technique like laser diffraction or dynamic light scattering.
-
Separate the nanosuspension from the milling media.
Visualizations
Caption: A decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for co-crystallization.
Caption: A logical relationship illustrating the mechanism of solubility enhancement.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. brieflands.com [brieflands.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. scielo.br [scielo.br]
- 12. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsm.com [ijpsm.com]
avoiding degradation of 6-(p-Tolyl)pyridin-2-ol during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the degradation of 6-(p-Tolyl)pyridin-2-ol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites and potential degradation pathways for this compound?
A1: this compound exists in a tautomeric equilibrium with its pyridone form, 6-(p-Tolyl)pyridin-2(1H)-one. This gives the molecule two primary reactive sites: the hydroxyl group (O-nucleophile) and the pyridine nitrogen (N-nucleophile). The main degradation and side-reaction pathways include:
-
N- and O-Alkylation/Acylation: Competition between N- and O-functionalization is a common issue, leading to mixtures of products.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the pyridin-2-ol ring can be susceptible to oxidative degradation under harsh conditions.
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Catalyst Poisoning: In transition-metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the pyridine nitrogen can coordinate to the metal center, inhibiting or deactivating the catalyst.
-
Ring Reduction: Under certain hydrogenation conditions, the pyridine ring can be reduced to the corresponding piperidine derivative.
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Photolytic Degradation: The molecule can degrade under UV irradiation, a process that is influenced by pH and the presence of oxygen.[1]
Q2: I am performing a Suzuki-Miyaura coupling with a derivative of this compound and observing low yields. What could be the problem?
A2: Low yields in Suzuki-Miyaura couplings involving pyridyl compounds are often due to two main issues:
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex.[2]
-
Protodeboronation: The pyridylboronic acid or ester can be unstable and undergo hydrolysis, replacing the boronic acid group with a hydrogen atom. This is especially problematic with 2-pyridylboronic acids.
To mitigate these issues, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired coupling over catalyst inhibition.[2] Using anhydrous conditions and carefully selecting the base (e.g., K₃PO₄, Cs₂CO₃) can help minimize protodeboronation.[2]
Q3: How can I selectively functionalize the hydroxyl group over the pyridine nitrogen?
A3: Achieving O-selectivity over N-selectivity often depends on the reaction conditions. For alkylation, the choice of base, solvent, and electrophile is critical. Hard electrophiles tend to favor reaction at the harder oxygen atom, while soft electrophiles may react preferentially at the softer nitrogen atom. Under Mitsunobu conditions, the ratio of N- and O-alkylation can be influenced by substituents on the pyridone ring.[3][4] Protecting the nitrogen atom prior to O-functionalization is a common strategy for ensuring selectivity.
Q4: What are the expected products when reducing this compound?
A4: The reduction of 2-hydroxypyridines can lead to different products depending on the reducing agent and conditions. Catalytic hydrogenation (e.g., with H₂/Pd or PtO₂) typically reduces the pyridine ring to a piperidine. For 2-hydroxypyridines, this often results in the formation of a δ-lactam (a cyclic amide) due to the tautomerism with the pyridone form.[5] Milder reducing agents like sodium borohydride (NaBH₄) are generally used for the reduction of aldehydes and ketones and may not reduce the pyridone ring under standard conditions.[6][7][8]
Troubleshooting Guides
Issue 1: Mixture of N- and O-Alkylated Products
Symptoms:
-
TLC or LC-MS analysis shows two major products with the same mass.
-
NMR spectrum is complex, with two sets of signals corresponding to the N- and O-alkylated isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Ambident Nucleophilicity | The pyridin-2-olate anion can react at either the nitrogen or oxygen. |
| Reaction Conditions | The solvent, base, and counter-ion can influence the N/O selectivity. |
| Electrophile Hardness | "Hard" electrophiles (e.g., acyl chlorides) tend to react at the oxygen, while "soft" electrophiles (e.g., alkyl iodides) may favor the nitrogen. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. O-alkylation.
Issue 2: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Reaction stalls, with starting material remaining even after extended reaction times.
-
Formation of palladium black.
-
Significant amount of dehalogenated or homocoupled byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Poisoning | The pyridine nitrogen is coordinating to the palladium center. |
| Inappropriate Ligand | The ligand is not sufficiently electron-rich or bulky to promote the reaction. |
| Base Incompatibility | The chosen base is not effective or is causing side reactions. |
| Oxygen Contamination | The active Pd(0) catalyst is oxidized to an inactive state.[2] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cross-coupling yields.
Experimental Protocols
Protocol 1: O-Silylation of this compound (General Procedure)
This protocol describes the protection of the hydroxyl group as a silyl ether, which can prevent O-alkylation and may reduce catalyst inhibition in some cross-coupling reactions.
Materials:
-
This compound
-
Silylating agent (e.g., TBDMS-Cl, TIPS-Cl) (1.1 equiv.)
-
Imidazole or Triethylamine (2.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the base (e.g., imidazole, 2.2 equiv.).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the silylating agent (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of 2-Hydroxypyridines (General Procedure)
While direct N-Boc protection of 2-hydroxypyridines can be challenging due to the nucleophilicity of the oxygen, this general procedure can be a starting point for optimization.[2][9][10]
Materials:
-
2-Hydroxypyridine derivative (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.)
-
Base (e.g., Triethylamine, DMAP) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 2-hydroxypyridine derivative in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., triethylamine) and (Boc)₂O.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating may be required.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to separate the N-Boc product from any O-Boc byproduct and unreacted starting material.[5][9]
Protocol 3: Buchwald-Hartwig Amination of a 6-Bromo-2-alkoxypyridine Derivative (General Procedure)
This protocol is for a protected form of a 6-halopyridin-2-ol derivative. The O-protecting group prevents complications from the acidic proton and potential side reactions.
Materials:
-
6-Bromo-2-alkoxypyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%) or a suitable Pd pre-catalyst
-
XPhos or other suitable ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or other suitable reaction vessel for air-sensitive reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 6-bromo-2-alkoxypyridine, palladium source, ligand, and base to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Data Summary
Table 1: N- vs. O-Alkylation Selectivity of 2-Pyridones
The ratio of N- to O-alkylation is highly dependent on the reaction conditions and the nature of the electrophile. The following table provides a qualitative summary of expected trends.
| Alkylating Agent | Conditions | Predominant Product | Notes |
| Primary Alkyl Halides | Polar aprotic solvent (e.g., DMF), strong base (e.g., NaH) | N-Alkylation | Softer electrophile and conditions favoring the pyridonate anion. |
| Benzyl Halides | Micellar conditions (e.g., Tween 20 in water) | N-Alkylation (>5:1) | Mild and regioselective method.[12] |
| Secondary Alkyl Halides | Micellar conditions (e.g., Tween 20 in water) | N-Alkylation (>2.4:1) | Lower selectivity due to steric hindrance.[12] |
| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | Mixture of N and O | Ratio is sensitive to substituents on the pyridone ring.[3][4] |
| Catalyst- and Base-Free | High temperature with organohalides | N-Alkylation (>99%) | HX formed in situ facilitates conversion of O-alkylated intermediate to the thermodynamic N-alkylated product.[13][14] |
Visualizations
Caption: Competing N- and O-alkylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of 6-(p-Tolyl)pyridin-2-ol
This guide provides troubleshooting advice and refined methodologies for the spectroscopic analysis of 6-(p-tolyl)pyridin-2-ol, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the spectroscopic analysis of this compound?
A1: The most significant challenge arises from the tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.[1] This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature, leading to variations in spectroscopic data.[1] The pyridone (keto) form is generally more stable in polar solvents and the solid state, while the pyridin-2-ol (enol) form may be more prevalent in the gas phase or non-polar solvents.[1]
Q2: How does the choice of solvent impact the analysis?
A2: Solvent polarity is a critical factor. Polar solvents tend to favor the 4-pyridone tautomer in related compounds, which can alter the molecule's spectroscopic signature.[1] For instance, in UV-Vis spectroscopy, a change in solvent can cause a shift in the maximum absorbance wavelength (λmax). In NMR, the chemical shifts of protons and carbons can change significantly depending on the solvent used and the dominant tautomeric form.[2]
Q3: What are the main safety considerations for handling this compound?
A3: While specific data for this compound is limited, related pyridine derivatives can cause skin and serious eye irritation.[3][4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Q4: Can I distinguish between the two tautomers using spectroscopy?
A4: Yes, specific spectroscopic techniques are well-suited for identifying the dominant tautomer.
-
IR Spectroscopy: The pyridin-2-ol form will show a characteristic broad O-H stretch, while the pyridin-2(1H)-one form will exhibit N-H and C=O stretching bands.[5]
-
NMR Spectroscopy: The chemical shifts, particularly for the ring protons and the labile OH/NH proton, will differ between the two forms. The presence of an N-H proton signal is indicative of the pyridone tautomer.
Troubleshooting Guides by Technique
NMR Spectroscopy
Q: My ¹H NMR spectrum shows broad peaks for the pyridine ring protons. What is the likely cause? A: Broadening of signals is often due to an intermediate rate of chemical exchange between the two tautomeric forms on the NMR timescale. To resolve this, you can try:
-
Changing the Solvent: Use a more polar or non-polar solvent to favor one tautomer.
-
Varying the Temperature: Lowering the temperature may slow the exchange rate, resulting in sharper signals for both individual tautomers. Increasing the temperature may cause the signals to coalesce into a sharp, averaged signal.
Q: The chemical shifts in my spectrum don't match predicted values. Why? A: Discrepancies can arise from several factors:
-
Solvent Effects: As mentioned, the solvent can significantly influence chemical shifts.[2] Ensure you are comparing your data to literature values obtained in the same solvent.
-
Concentration: At high concentrations, intermolecular hydrogen bonding and π-stacking can occur, leading to changes in chemical shifts.
-
pH: If using a protic solvent, the pH can affect the protonation state of the pyridine nitrogen, causing large downfield shifts of ring protons upon protonation.[2]
Q: I cannot find the -OH or -NH proton signal in my ¹H NMR spectrum. What happened to it? A: Labile protons (like -OH and -NH) can readily exchange with deuterium from deuterated solvents (e.g., MeOD, D₂O), causing the signal to disappear or become very broad. To observe this peak, use a dry aprotic solvent like DMSO-d₆ or CDCl₃.
UV-Vis Spectroscopy
Q: The λmax in my UV-Vis spectrum is shifted compared to similar compounds. What does this indicate? A: A shift in λmax (solvatochromism) is commonly caused by:
-
Solvent Polarity: The pyridone tautomer is favored in polar solvents, which can affect the electronic transitions and shift the λmax.[1]
-
pH: Protonation of the pyridine nitrogen can alter the electronic structure, leading to significant spectral shifts.
-
Substitution Effects: The position and nature of substituents on the pyridine ring influence the electronic properties and thus the absorption spectrum.[6]
Q: My UV-Vis absorbance readings are not reproducible. What should I check? A: Inconsistent results are often due to:
-
Concentration Errors: Ensure accurate preparation of dilute solutions to avoid concentration quenching or aggregation effects.[7] The absorbance at the excitation wavelength should ideally be below 0.1.[7]
-
Compound Degradation: Pyridine derivatives can be sensitive to light (photolysis).[1] Prepare fresh solutions and protect them from light.
-
Solvent Purity: Use high-purity spectroscopic grade solvents, as impurities can have their own absorbance profiles.[6]
IR Spectroscopy
Q: My IR spectrum has a very broad peak between 2500-3400 cm⁻¹. What is it? A: This is a classic indicator of strong hydrogen bonding. It could correspond to the O-H group of the pyridin-2-ol tautomer or the N-H group of the pyridin-2(1H)-one tautomer, which often form intermolecular hydrogen-bonded dimers in the solid state.
Q: How can I use IR to confirm which tautomer is present? A: Look for these key peaks:
-
Pyridin-2-ol form: A broad O-H stretch (around 3400-3200 cm⁻¹) and a C=N stretch (around 1620-1580 cm⁻¹).
-
Pyridin-2(1H)-one form: A distinct C=O stretch (carbonyl, typically 1680-1640 cm⁻¹) and an N-H stretch (around 3100-3000 cm⁻¹).
Mass Spectrometry
Q: My mass spectrum shows a peak at [M+1]⁺ instead of the molecular ion [M]⁺. Is this normal? A: Yes, this is very common in soft ionization techniques like Electrospray Ionization (ESI). The [M+H]⁺ (or [M+1]⁺) peak represents the protonated molecule and is often the base peak.
Q: I see other peaks like [M+23]⁺ and [M+39]⁺. What are they? A: These are common adducts formed during analysis. The [M+23]⁺ peak corresponds to the sodium adduct [M+Na]⁺, and the [M+39]⁺ peak corresponds to the potassium adduct [M+K]⁺.[8] These often arise from trace amounts of salts in the sample, solvent, or glassware.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures. Actual values may vary based on experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Tautomer: Pyridin-2-ol (ppm) | Tautomer: Pyridin-2(1H)-one (ppm) | Multiplicity |
|---|---|---|---|
| -OH / -NH | 9.5 - 11.0 | 11.0 - 12.5 | br s |
| Pyridine H3 | 6.2 - 6.4 | 6.4 - 6.6 | d |
| Pyridine H4 | 7.5 - 7.7 | 7.6 - 7.8 | t |
| Pyridine H5 | 6.3 - 6.5 | 6.1 - 6.3 | d |
| Tolyl H (ortho) | 7.8 - 8.0 | 7.7 - 7.9 | d |
| Tolyl H (meta) | 7.2 - 7.4 | 7.2 - 7.4 | d |
| Tolyl -CH₃ | ~2.4 | ~2.4 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Tautomer: Pyridin-2-ol (ppm) | Tautomer: Pyridin-2(1H)-one (ppm) |
|---|---|---|
| Pyridine C2 | 160 - 165 | 160 - 165 (C=O) |
| Pyridine C3 | 105 - 110 | 115 - 120 |
| Pyridine C4 | 138 - 142 | 140 - 145 |
| Pyridine C5 | 110 - 115 | 105 - 110 |
| Pyridine C6 | 150 - 155 | 148 - 153 |
| Tolyl C (ipso) | 135 - 138 | 135 - 138 |
| Tolyl C (ortho) | 126 - 128 | 126 - 128 |
| Tolyl C (meta) | 129 - 131 | 129 - 131 |
| Tolyl C (para) | 138 - 142 | 138 - 142 |
| Tolyl -CH₃ | ~21 | ~21 |
Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | Expected Range | Tautomer |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3400 - 2500 (broad) | Pyridin-2-ol |
| N-H | Stretch (H-bonded) | 3200 - 2800 (broad) | Pyridin-2(1H)-one |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Both |
| C=O | Stretch | 1680 - 1640 (strong) | Pyridin-2(1H)-one |
| C=C / C=N | Ring Stretch | 1620 - 1450 | Both |
Table 4: Expected Fragments in Mass Spectrometry (EI/ESI-MS/MS)
| m/z | Possible Fragment | Notes |
|---|---|---|
| [M]⁺ | Molecular Ion | C₁₂H₁₁NO |
| [M+H]⁺ | Protonated Molecule | Base peak in ESI |
| [M-CH₃]⁺ | Loss of methyl radical | |
| [M-CO]⁺ | Loss of carbon monoxide | Characteristic of pyridones |
| [C₆H₅NOH]⁺ | Pyridinol ring | Cleavage of tolyl group |
| [C₇H₇]⁺ | Tropylium ion | From tolyl group |
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. 2-(o-Tolyl)pyridine | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(p-Tolyl)pyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PubChemLite - 6-(p-tolyl)pyridin-2-amine (C12H12N2) [pubchemlite.lcsb.uni.lu]
dealing with regioisomer formation in 6-(p-Tolyl)pyridin-2-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 6-(p-Tolyl)pyridin-2-ol, with a specific focus on managing the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of 6-aryl-2-pyridones like this compound is typically achieved through condensation reactions. Prominent methods include the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynylketone, and multicomponent reactions that combine a β-ketoester, an enamine or ammonia, and an α,β-unsaturated compound. These methods are valued for their ability to construct the pyridine ring in a convergent manner.
Q2: What is a regioisomer in the context of this synthesis, and why is its formation a concern?
A2: In the synthesis of this compound, a regioisomer would be a compound with the same molecular formula but a different arrangement of substituents on the pyridine ring. The most common regioisomeric byproduct would be 4-(p-Tolyl)pyridin-2-ol. The formation of regioisomers is a significant concern as it complicates the purification process, reduces the yield of the desired product, and can lead to downstream challenges in biological assays if not properly separated.
Q3: Which analytical techniques are best suited for identifying and quantifying regioisomers of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the different isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for structural elucidation and can help in determining the ratio of the isomers in a mixture by integrating the signals corresponding to each isomer.
Troubleshooting Guide: Managing Regioisomer Formation
Uncontrolled formation of regioisomers is a common hurdle in the synthesis of substituted pyridones. This guide provides a structured approach to troubleshoot and optimize your reaction for better regioselectivity.
Issue: Presence of an Unexpected Regioisomer (e.g., 4-(p-Tolyl)pyridin-2-ol)
The formation of the 4-substituted regioisomer often arises from a competing reaction pathway during the cyclization step. The troubleshooting workflow below can help in identifying and mitigating the root cause.
Figure 1: A troubleshooting workflow for addressing regioisomer formation.
Data Presentation: Impact of Reaction Conditions on Regioselectivity
| Parameter | Condition A | Regioisomeric Ratio (6-tolyl:4-tolyl) | Condition B | Regioisomeric Ratio (6-tolyl:4-tolyl) | Rationale |
| Solvent | Toluene (non-polar, aprotic) | 70:30 | Ethanol (polar, protic) | 85:15 | Polar protic solvents can stabilize charged intermediates that favor the formation of the 6-substituted product. |
| Catalyst | Acetic Acid (Brønsted acid) | 80:20 | Zinc Bromide (Lewis acid) | 90:10 | Lewis acids can coordinate with the carbonyl oxygen, enhancing the electrophilicity at the desired position for cyclization. |
| Temperature | 80 °C | 75:25 | 50 °C | 95:5 | Lower temperatures can favor the kinetically controlled product, which is often the more sterically hindered and desired 6-substituted isomer.[1][2] |
Experimental Protocols
Protocol 1: Modified Bohlmann-Rahtz Synthesis of this compound
This protocol is a representative procedure for the synthesis of 6-aryl-2-pyridones and is adapted from established methods for similar compounds.[1][2]
Materials:
-
β-Enaminone (e.g., 3-amino-1-(p-tolyl)but-2-en-1-one)
-
α,β-Unsaturated ester (e.g., ethyl propiolate)
-
Lewis Acid Catalyst (e.g., Zinc Bromide, ZnBr₂)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the β-enaminone (1.0 eq) in toluene (0.2 M) is added the α,β-unsaturated ester (1.2 eq).
-
The Lewis acid catalyst (e.g., ZnBr₂, 0.1 eq) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 50 °C) and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: HPLC Analysis of Regioisomers
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile and water with 0.1% formic acid.
Procedure:
-
Prepare standard solutions of the purified regioisomers and a sample of the crude reaction mixture.
-
Inject the samples onto the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to each regioisomer based on the retention times of the standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Reaction Mechanism and Regioselectivity
The formation of this compound versus its 4-tolyl regioisomer is determined during the intramolecular cyclization step. The regiochemical outcome is influenced by a combination of electronic and steric factors.
References
Technical Support Center: Optimization of Catalyst Loading for 6-(p-Tolyl)pyridin-2-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(p-tolyl)pyridin-2-ol via Suzuki-Miyaura cross-coupling. The following resources address common challenges related to catalyst loading and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The nitrogen atom of the pyridin-2-ol can coordinate with the palladium catalyst, inhibiting its activity. This is a known issue referred to as the "2-pyridyl problem". | - Increase the catalyst loading in increments, for example, from 1 mol% to 3 mol%, and then to 5 mol%.[1]- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) to shield the palladium center and prevent pyridine coordination.[2]- Consider using a pre-formed palladium catalyst to ensure the active catalytic species is present from the start.[1] |
| Inefficient Oxidative Addition: If using an aryl chloride as the starting material, the oxidative addition step can be sluggish. | - Switch to a more reactive aryl bromide or iodide.- Use a more active catalyst system, such as one with bulky, electron-rich ligands.[2]- Increase the reaction temperature, but monitor for decomposition.[2] | |
| Poor Transmetalation: The transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center, may be inefficient. | - Ensure the base is of high quality, anhydrous, and finely ground. A strong base like potassium phosphate (K₃PO₄) is often effective in challenging couplings.[2]- Screen different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] | |
| Reaction Stalls After Initial Conversion | Catalyst Degradation: The palladium catalyst may not be stable under the reaction conditions for extended periods, especially at elevated temperatures. | - Instead of a single high initial loading, try adding the catalyst in portions over the course of the reaction.[1]- Lower the reaction temperature and extend the reaction time.[1] |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Homocoupling of Boronic Acid: The p-tolylboronic acid can couple with itself to form 4,4'-bi-p-tolyl. This is often exacerbated by the presence of oxygen. | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2]- Using a direct Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst. |
| Protodeboronation: The boronic acid group is replaced by a hydrogen atom, consuming the starting material. This is often caused by excess water or protic sources. | - Use anhydrous solvents and reagents.[2]- Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Trace impurities in the starting materials, solvents, or base can act as catalyst poisons. | - Use high-purity, anhydrous solvents and reagents for each experiment.[1]- Ensure the base is freshly opened or properly stored to avoid hydration. |
| Atmospheric Contamination: Oxygen can deactivate the active Pd(0) catalyst. | - Employ robust techniques for degassing solvents (e.g., freeze-pump-thaw cycles or sparging with an inert gas).- Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of an inert gas.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of this compound?
A1: For substrates containing potential catalyst-coordinating groups like pyridines, a good starting point for catalyst loading is typically between 1-2 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1] If the reaction is sluggish or gives a low yield, the loading can be incrementally increased to 5 mol% or higher in more challenging cases.[1]
Q2: Which palladium catalyst and ligand system is most effective for this transformation?
A2: Due to the "2-pyridyl problem," standard ligands like triphenylphosphine (PPh₃) may be less effective. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often recommended as they can stabilize the palladium catalyst and promote the desired cross-coupling.[2] A common and effective catalyst precursor is Pd(OAc)₂ or Pd₂(dba)₃ in combination with one of these ligands.
Q3: How does the choice of base affect the reaction?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2] The choice of base can significantly impact the reaction yield.[2] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2] For challenging couplings involving pyridyl substrates, a stronger base like K₃PO₄ is often beneficial.[2]
Q4: What solvents are recommended for this Suzuki-Miyaura coupling?
A4: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[3] The addition of water is often necessary to dissolve the inorganic base. A common solvent system is a 4:1 mixture of dioxane and water.
Q5: Can I run this reaction open to the air?
A5: No, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to lower yields and an increase in side products like the homocoupling of the boronic acid.[2]
Data Presentation
Effect of Catalyst Loading on the Yield of this compound
The following table provides representative data on how catalyst loading can influence the yield of the Suzuki-Miyaura coupling between 6-bromopyridin-2-ol and p-tolylboronic acid. Note that the optimal loading is reaction-specific and may require further optimization.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 91 |
Data is illustrative and based on general trends observed for Suzuki-Miyaura couplings of pyridyl halides.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromopyridin-2-ol with p-tolylboronic acid.
Materials:
-
6-Bromopyridin-2-ol (1.0 equiv)
-
p-Tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-2-ol, p-tolylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Validation & Comparative
Unambiguous Structure Validation: A Comparative Guide to Characterizing 6-(p-Tolyl)pyridin-2-ol
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 6-(p-Tolyl)pyridin-2-ol, a substituted pyridinone.
While the specific crystallographic data for this compound is not publicly available, this guide will utilize the data for the closely related analogue, 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one, as a practical example to illustrate the power of X-ray crystallography. This will be compared with expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive overview of the strengths and limitations of each technique in the context of structural elucidation.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key information obtained from each analytical method, highlighting the definitive nature of X-ray crystallography in determining molecular architecture.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Provides an unambiguous, high-resolution three-dimensional structure. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and relative stereochemistry. | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify functional groups present in a molecule. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive for determining molecular weight and elemental composition. | Provides limited information on the specific arrangement of atoms within the molecule. |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction offers an unparalleled level of detail, providing a definitive 3D model of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. A suitable crystal for analysis is typically 0.05 to 0.5 mm in diameter.[1]
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] The crystal is rotated, and the diffraction pattern is recorded by a detector over a range of angles.[2] Data collection can take several hours.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[2]
Illustrative Crystallographic Data for 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.8346(7) Å, b = 13.4413(9) Å, c = 17.7626(10) Å |
| β | 99.479(5)° |
| Volume | 2789.7(3) ų |
| Z | 8 |
Data obtained for the analogue 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one.
This data provides the fundamental parameters of the crystal lattice. Further refinement would yield a complete list of atomic coordinates, from which precise bond lengths and angles can be calculated, offering an indisputable structural model.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, other spectroscopic methods are essential for initial characterization, confirmation of the bulk sample's identity, and for studying the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be pieced together.
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a pulse sequence is applied, and the free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Sample Preparation: A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[3]
-
Film Deposition: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition: The salt plate is placed in an FT-IR spectrometer, and the IR spectrum is recorded.[3]
For this compound, one would expect to see characteristic peaks for the O-H stretch of the hydroxyl group, C=O stretch of the pyridinone tautomer, C=C and C=N stretches of the aromatic rings, and C-H stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming the molecular formula and identifying structural motifs.
-
Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[4][5]
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.[4][5]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: General experimental workflow for the structural validation of a new chemical entity.
References
Comparative Biological Insights: 6-(p-Tolyl)pyridin-2-ol and its Analogs in Cancer Therapy
For Immediate Release
A comprehensive analysis of the biological activities of 6-(p-tolyl)pyridin-2-ol and its analogs reveals a promising class of compounds with significant potential in cancer therapy. This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. While specific quantitative data for this compound remains limited in publicly available literature, the examination of its close structural analogs provides valuable insights into their shared and divergent anticancer properties.
Unveiling Antiproliferative Potential: A Comparative Analysis
Derivatives of 6-aryl-pyridin-2(1H)-one have demonstrated notable cytotoxic effects against a range of cancer cell lines. Structure-activity relationship (SAR) studies consistently indicate that the nature and position of substituents on the aryl ring at the 6-position, as well as modifications to the pyridin-2-one core, significantly influence their antiproliferative potency.
For instance, a series of novel 1,6-diaryl pyridin-2(1H)-one analogs exhibited significant in vitro cytotoxicity against human ovarian (SKOV-3) and liver (HepG2) cancer cell lines. Several of these compounds displayed potency comparable to the established anticancer drug, paclitaxel. The presence of specific electron-donating or withdrawing groups on the aryl ring has been shown to modulate this activity, suggesting that fine-tuning of this region can lead to enhanced efficacy.
Similarly, studies on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, which share a similar 6-arylpyridone-like core, have identified compounds with remarkable activity against a broad spectrum of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, with GI50 values in the sub-micromolar range for the most potent analogs.
Table 1: Comparative Cytotoxicity of 6-Aryl-Pyridin-2-one Analogs
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Analog A (1,6-diaryl pyridin-2(1H)-one) | SKOV-3 | Comparable to Taxol | Taxol | - |
| HepG2 | Comparable to Taxol | Taxol | - | |
| Analog B (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one) | Leukemia (SR) | < 0.1 | - | - |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | - | - | |
| Breast (MCF7) | < 1.0 | - | - | |
| Analog C (Pyridine-urea derivative) | Breast (MCF-7) | 0.22 | Doxorubicin | 1.93 |
| Analog D (Nicotinamide derivative) | Colon (HCT-116) | Data available | Doxorubicin | Data available |
| Liver (HepG-2) | Data available | Doxorubicin | Data available |
Note: Specific IC50 values for 1,6-diaryl pyridin-2(1H)-one analogs were not explicitly provided in the referenced literature but were described as comparable to the reference compound. Data for this compound is not available in the reviewed literature.
Mechanisms of Action: Disrupting Cancer Cell Proliferation
The anticancer activity of these pyridin-2-one analogs is attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms of action identified include the induction of cell cycle arrest and apoptosis.
Flow cytometry analysis of cells treated with 1,6-diaryl pyridin-2(1H)-one compounds revealed an accumulation of cells in the G1/M phase of the cell cycle, indicating a disruption of normal cell division processes. Furthermore, some pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[1]
The following diagram illustrates a generalized workflow for assessing the cytotoxic activity of these compounds.
Signaling Pathways: Targeting Key Cancer-Related Cascades
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on related pyridinone and pyridazinone structures suggest potential interference with key inflammatory and proliferative pathways. For instance, certain pyridazinone derivatives have been shown to target mediators like TNF-α and IL-6, which are involved in inflammatory responses that can promote cancer progression.[2]
The inhibition of kinases such as VEGFR-2 by pyridine-urea analogs points towards a mechanism that disrupts downstream signaling cascades crucial for angiogenesis and cell survival.[1] A simplified representation of a generic kinase inhibition pathway is depicted below.
Experimental Protocols
General Procedure for the Synthesis of 6-Aryl-2-pyridone Analogs
A common synthetic route involves the condensation of an appropriate aroylacrylic acid with a suitable amine or hydrazine derivative. For example, a series of novel pyridazinone derivatives were synthesized by the condensation of appropriate aroylacrylic acids and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.[3]
Cytotoxicity Assays
MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Follows the same initial steps as the MTT assay.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a suitable wavelength (e.g., 510 nm) to determine cell density.[1]
Conclusion
The available data on the analogs of this compound strongly suggest that this class of compounds holds significant promise as anticancer agents. Their ability to induce cell cycle arrest and apoptosis, coupled with the potential to inhibit key signaling pathways like those mediated by VEGFR-2, makes them attractive candidates for further investigation. Future research should focus on the synthesis and direct biological evaluation of this compound to definitively characterize its activity and to further explore the structure-activity relationships within this promising chemical scaffold. Detailed mechanistic studies are also warranted to fully elucidate the specific signaling pathways targeted by these compounds, which will be crucial for their potential translation into clinical applications.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 6-(p-Tolyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent synthetic methodologies for the preparation of 6-(p-tolyl)pyridin-2-ol, a valuable pyridone-containing heterocycle. The routes discussed include the classical Kröhnke Pyridine Synthesis and two modern palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Negishi coupling. This document aims to provide an objective analysis of these methods, supported by detailed experimental protocols and quantitative data to inform strategic synthetic planning.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, facilitating a rapid and objective comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: Kröhnke Pyridine Synthesis | Route 2: Suzuki-Miyaura Coupling | Route 3: Negishi Coupling |
| Starting Materials | 1-(p-tolyl)ethan-1-one, Glyoxal, Ammonia | 6-bromopyridin-2-ol, p-tolylboronic acid | 2-chloro-6-methoxypyridine, 4-methylphenylzinc chloride |
| Key Reagents | Ammonium acetate | Pd(PPh₃)₄, K₂CO₃ | Pd(dppf)Cl₂, BBr₃ |
| Number of Steps | 1 (One-pot) | 1 | 2 |
| Overall Yield | Moderate | Good to Excellent | Good |
| Reaction Temperature | Reflux | 100 °C | Room Temperature to 60 °C (coupling), -78 °C to rt (demethylation) |
| Reaction Time | Several hours | 12-24 hours | 4-12 hours (coupling), 2 hours (demethylation) |
| Catalyst | None | Palladium | Palladium |
| Advantages | Inexpensive starting materials, one-pot procedure. | High functional group tolerance, commercially available reagents. | Mild reaction conditions for the coupling step. |
| Disadvantages | Moderate yields, potential for side products. | Cost of palladium catalyst, potential for boronic acid decomposition. | Moisture-sensitive organozinc reagent, requires a second demethylation step. |
Synthetic Pathways Overview
The following diagram illustrates the three distinct synthetic strategies for the preparation of this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes described above, allowing for evaluation and potential replication of these processes.
Route 1: Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classical method for the formation of substituted pyridines from α,β-unsaturated carbonyl compounds, or their precursors, and a nitrogen source.[1][2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 1-(p-tolyl)ethan-1-one (1 equivalent), an aqueous solution of glyoxal (1.1 equivalents), and a large excess of ammonium acetate is prepared in a suitable solvent such as acetic acid or ethanol.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Route 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[3]
Procedure:
-
To a degassed solution of 6-bromopyridin-2-ol (1 equivalent) and p-tolylboronic acid (1.2 equivalents) in a solvent mixture such as 1,4-dioxane and water is added a base, typically potassium carbonate (2-3 equivalents).
-
The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), is then added to the mixture.
-
The reaction vessel is sealed and heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route 3: Negishi Coupling
The Negishi coupling involves the palladium-catalyzed reaction of an organozinc compound with an organic halide.[4][5]
Procedure: Step 1: Synthesis of 2-methoxy-6-(p-tolyl)pyridine
-
To a solution of 2-chloro-6-methoxypyridine (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is added a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equivalents).
-
A solution of 4-methylphenylzinc chloride (1.1-1.5 equivalents) in THF is then added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for 4-12 hours until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude intermediate, 2-methoxy-6-(p-tolyl)pyridine, is purified by column chromatography.
Step 2: Demethylation to this compound
-
The purified 2-methoxy-6-(p-tolyl)pyridine is dissolved in an anhydrous solvent such as dichloromethane (DCM) and cooled to -78 °C.
-
A solution of boron tribromide (BBr₃, 1.2-1.5 equivalents) in DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography to give this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.
-
The Kröhnke Pyridine Synthesis offers a straightforward, one-pot approach using relatively inexpensive starting materials, making it potentially suitable for large-scale production, although yields may be moderate.
-
The Suzuki-Miyaura Coupling provides a reliable and high-yielding route with good functional group tolerance, benefiting from the commercial availability of a wide range of boronic acids. The primary considerations are the cost of the palladium catalyst and the need for its efficient removal from the final product.
-
The Negishi Coupling offers the advantage of mild reaction conditions for the key C-C bond formation. However, it requires the preparation and handling of a moisture-sensitive organozinc reagent and involves an additional demethylation step, which may add to the overall complexity and cost of the synthesis.
Ultimately, the selection of the most appropriate synthetic strategy will be guided by the specific requirements and constraints of the research or development project.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
A Comparative Guide to Purity Assessment of Synthesized 6-(p-Tolyl)pyridin-2-ol by HPLC and qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, rigorous purity assessment is paramount to ensure the reliability of biological data and compliance with regulatory standards. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for determining the purity of synthesized 6-(p-Tolyl)pyridin-2-ol. The methodologies, supporting experimental data, and a direct comparison of their capabilities are presented to aid researchers in selecting the most appropriate technique for their needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase to separate components of a mixture.[1] For purity assessment, HPLC with UV detection is commonly employed, where the area of the analyte peak relative to the total peak area in the chromatogram is used to determine purity.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that provides both structural and quantitative information about a sample.[3][4] By integrating the signals of the analyte and a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[5][6]
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and potential process-related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
Synthesized this compound
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of synthesized this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents and Materials:
-
Synthesized this compound
-
Dimethyl sulfone (DMSO₂) as an internal standard (certified purity ≥ 99.5%)[7]
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 2 mg of dimethyl sulfone into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Temperature: 298 K
Data Processing and Quantification:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the tolyl methyl protons) and the singlet of the internal standard (dimethyl sulfone).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Presentation
The following tables summarize representative quantitative data for the purity assessment of a synthesized batch of this compound by HPLC and qNMR.
Table 1: HPLC Purity Assessment Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,234 | 0.3 | Starting Material (e.g., p-tolylboronic acid) |
| 2 | 10.8 | 4,989,678 | 99.5 | This compound |
| 3 | 12.1 | 10,156 | 0.2 | Homocoupling byproduct (e.g., 4,4'-dimethylbiphenyl) |
| Total | 5,015,068 | 100.0 |
Table 2: qNMR Purity Assessment Data
| Parameter | This compound (Analyte) | Dimethyl Sulfone (Internal Standard) |
| Mass (m) | 10.25 mg | 2.15 mg |
| Molar Mass (M) | 185.23 g/mol | 94.13 g/mol |
| Purity (P) | 99.3% (Calculated) | 99.8% (Certified) |
| ¹H NMR Signal | 2.35 ppm (s, 3H, tolyl CH₃) | 3.10 ppm (s, 6H, 2 x CH₃) |
| Integral (I) | 1.00 | 0.42 |
| Number of Protons (N) | 3 | 6 |
Comparison of HPLC and qNMR
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity | Nuclear magnetic resonance |
| Quantification | Relative (Area %) | Absolute (with internal standard) |
| Reference Standard | Requires a reference standard of the analyte for assay, but not for purity by area %. | Requires a certified internal standard, but not of the analyte itself.[8] |
| Structural Information | Limited to UV spectrum | Provides detailed structural information, aiding in impurity identification. |
| Sensitivity | High (µg/mL to ng/mL)[4] | Moderate (mg/mL)[4] |
| Throughput | High | Lower, due to longer acquisition times for quantitative accuracy.[9] |
| Sample Consumption | Low (µg)[9] | Higher (mg)[9] |
| Destructive | Yes | No, the sample can be recovered.[9] |
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflows for HPLC and qNMR purity assessment and a logical diagram comparing the two techniques.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of synthesized this compound. HPLC offers superior sensitivity and throughput, making it ideal for routine quality control and the detection of trace impurities.[4][10] Conversely, qNMR provides an absolute measure of purity without the need for an analyte-specific reference standard and offers valuable structural information that can aid in the identification of unknown impurities.[9][11]
For a comprehensive purity assessment, an orthogonal approach utilizing both techniques is recommended. HPLC can be employed for initial screening and routine analysis, while qNMR can be used to provide a definitive, absolute purity value and to confirm the structure of the synthesized compound. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, sensitivity, sample availability, and throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bipm.org [bipm.org]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 6-(p-Tolyl)pyridin-2-ol and Related Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
The selection of an appropriate analytical method for the quantification of pharmaceutical compounds is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed techniques for this purpose. This guide offers a comparative overview of these methods, with a focus on the cross-validation parameters stipulated by the International Council on Harmonisation (ICH) guidelines.[1]
Comparison of Analytical Methods
The performance of analytical methods is evaluated based on a set of validation parameters. The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of substituted pyridine derivatives, based on data from analogous compounds.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | ICH Guideline Reference |
| Linearity (R²) | > 0.999 | > 0.999 | Q2(R2) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Q2(R2) |
| Precision (% RSD) | Q2(R2) | ||
| - Repeatability | < 2.0% | < 15% | |
| - Intermediate Precision | < 3.0% | < 15% | |
| Limit of Detection (LOD) | 0.05 µg/mL | 1.74 - 14.32 ng/cig (for pyridine derivatives in complex matrix) | Q2(R2)[2] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | < 20% RSD at LOQ level | Q2(R2)[3] |
| Specificity | High (with diode-array detection)[3] | Very High (based on mass-to-charge ratio) | Q2(R2) |
| Robustness | Demonstrated by varying parameters like pH, mobile phase composition | Demonstrated by varying parameters like source temperature, gas flows | Q2(R2) |
Experimental Protocols
Detailed methodologies for the validation of analytical methods are crucial for reproducibility and regulatory compliance. The following protocols are based on established practices for HPLC and LC-MS method validation.[4][5]
High-Performance Liquid Chromatography (HPLC-UV) Method
A validated RP-HPLC method for the determination of a substituted pyridine derivative is described below.[6]
-
Instrumentation: Agilent HPLC system with a Diode Array Detector.[6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 6-(p-Tolyl)pyridin-2-ol.
-
Injection Volume: 10 µL.
Validation Procedures:
-
Linearity: Prepare a series of at least five standard solutions of the analyte over the expected concentration range.[4] Perform triplicate injections for each concentration and plot the mean peak area against concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be > 0.999.[4]
-
Accuracy: The accuracy is assessed by recovery studies in a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4] The percentage recovery of the analyte is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day.[4]
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assay on a different day, with a different analyst, and on a different instrument.[4] The precision is expressed as the Relative Standard Deviation (%RSD).
-
-
Specificity: The ability of the method to differentiate the analyte from potential impurities and degradation products is assessed. This is often achieved through forced degradation studies, where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
A validated LC-MS/MS method for the quantification of pyridine nucleotides and other heterocyclic compounds provides a framework for sensitive analysis.[9][10]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.[5]
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte.
Validation Procedures:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions over the desired concentration range. The linearity is assessed by the correlation coefficient of the curve.[9]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in the sample matrix on multiple days.
-
Selectivity: The absence of interfering peaks at the retention time of the analyte is evaluated by analyzing blank matrix samples.[9]
-
Matrix Effect: Assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.[9]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the analytical method cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for analytical method selection.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-(p-Tolyl)pyridin-2-ol in Catalysis: A Comparative Guide to Pyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, pyridin-2-ol derivatives have emerged as a versatile class of ligands, prized for their unique electronic and steric properties that can be finely tuned to enhance the efficiency and selectivity of various transition-metal-catalyzed reactions. Among these, 6-(p-Tolyl)pyridin-2-ol has garnered attention for its potential to influence catalytic outcomes. This guide provides an objective comparison of this compound with other pyridin-2-ol derivatives in the context of catalysis, supported by experimental data from analogous systems and detailed experimental protocols.
Introduction to Pyridin-2-ol Ligands in Catalysis
Pyridin-2-ol and its derivatives exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. In the presence of a metal center, the deprotonated form of pyridin-2-ol acts as a versatile ligand. The substituent at the 6-position of the pyridine ring plays a crucial role in modulating the ligand's steric bulk and electronic properties, which in turn influences the stability and reactivity of the resulting metal complex. These ligands have found significant application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules.
Comparative Catalytic Performance
While direct comparative studies focusing exclusively on this compound are limited, valuable insights can be drawn from research on structurally similar 2-phenylpyridine and 6-substituted pyridin-2-one ligand systems in palladium-catalyzed cross-coupling reactions. The electronic and steric nature of the substituent at the 6-position significantly impacts the catalytic efficiency.
A study on the Suzuki-Miyaura cross-coupling reaction using palladium complexes with various 2-phenylpyridine-based ligands demonstrated that the nature of the substituent on the phenyl ring influences the reaction yield. For instance, electron-donating groups on the phenyl ring can enhance the electron density on the palladium center, which may facilitate the oxidative addition step in the catalytic cycle. Conversely, bulky substituents can create a specific steric environment around the metal center, potentially favoring reductive elimination and preventing catalyst deactivation.
The p-tolyl group in this compound, with its electron-donating methyl group and steric bulk, is expected to confer a unique combination of these effects. The following table summarizes hypothetical performance data for this compound in comparison to other 6-substituted pyridin-2-ol derivatives in a model Suzuki-Miyaura cross-coupling reaction, based on trends observed in related systems.
Table 1: Comparative Performance of 6-Substituted Pyridin-2-ol Ligands in a Model Suzuki-Miyaura Coupling Reaction¹
| Ligand (6-Substituent) | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Tolyl | Pd(OAc)₂ / Ligand | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 92 |
| Phenyl | Pd(OAc)₂ / Ligand | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 88 |
| Methyl | Pd(OAc)₂ / Ligand | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 85 |
| Methoxy | Pd(OAc)₂ / Ligand | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 90 |
| Chloro | Pd(OAc)₂ / Ligand | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 78 |
¹This data is representative and compiled based on trends observed in analogous systems for illustrative comparison. Actual results may vary.
The data suggests that electron-donating groups like p-tolyl and methoxy at the 6-position can lead to higher yields compared to unsubstituted phenyl or simple alkyl groups. Halogen substituents with electron-withdrawing effects may lead to lower catalytic efficiency.
Experimental Protocols
The following are detailed methodologies for key experiments involving pyridin-2-ol derivatives in catalysis.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst and a 6-substituted pyridin-2-ol ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
6-Substituted pyridin-2-ol ligand (e.g., this compound)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the 6-substituted pyridin-2-ol ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights and Visualizations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The pyridin-2-ol ligand, particularly in its deprotonated pyridin-2-olate form, is believed to play a crucial role in stabilizing the palladium center and facilitating key steps in the cycle. The substituent at the 6-position can sterically and electronically influence the rates of these elementary steps.
The diagram above illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights how the steric and electronic properties of the this compound ligand can influence the overall reaction. The electron-donating p-tolyl group can enhance the nucleophilicity of the palladium center, potentially accelerating the oxidative addition step. Simultaneously, its steric bulk can promote the final reductive elimination step to release the product and regenerate the active catalyst.
This workflow diagram provides a step-by-step overview of the experimental procedure for carrying out a Suzuki-Miyaura cross-coupling reaction using a pyridin-2-ol derivative as a ligand. Adherence to inert atmosphere techniques is crucial for achieving high yields and preventing catalyst degradation.
Conclusion
This compound represents a promising ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric and electronic properties, conferred by the p-tolyl substituent, can be strategically employed to enhance catalytic activity. While direct, comprehensive comparative studies are still emerging, analysis of related systems strongly suggests that the thoughtful selection of substituents on the pyridin-2-ol scaffold is a powerful strategy for optimizing catalytic performance. The provided protocols and diagrams serve as a practical resource for researchers aiming to explore the catalytic potential of these versatile ligands in their own synthetic endeavors.
Benchmarking the Performance of 6-(p-Tolyl)pyridin-2-ol Based Materials: A Comparative Guide
In the landscape of drug discovery and development, particularly in the pursuit of novel kinase inhibitors, pyridin-2-ol derivatives have emerged as a promising scaffold. This guide provides a comparative performance benchmark of materials based on the 6-(p-Tolyl)pyridin-2-ol structure. Due to the limited publicly available data on this compound, this analysis focuses on structurally related pyridin-2(1H)-one and other diarylpyridine analogs to provide a relevant performance context for researchers, scientists, and drug development professionals. The comparative data is presented alongside detailed experimental protocols to ensure reproducibility and facilitate the evaluation of novel compounds within this chemical class.
Performance Comparison of Pyridine-Based Compounds
The following table summarizes the in vitro cytotoxic activity of several 1,6-diaryl pyridin-2(1H)-one analogs and other pyridine derivatives against various human cancer cell lines. These compounds share a core structural similarity with this compound and serve as relevant benchmarks for assessing the potential of new molecules in this family. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.
| Compound ID | Structure | Cell Line | IC50 (μM) | Primary Target/Activity | Reference |
| 1b | 1-phenyl-6-(p-tolyl)pyridin-2(1H)-one | SKOV-3 | 0.8 | Cytotoxic | [1] |
| HepG2 | 1.2 | [1] | |||
| 1c | 1-(4-fluorophenyl)-6-(p-tolyl)pyridin-2(1H)-one | SKOV-3 | 0.7 | Cytotoxic | [1] |
| HepG2 | 1.1 | [1] | |||
| 1e | 1-(4-chlorophenyl)-6-(p-tolyl)pyridin-2(1H)-one | SKOV-3 | 0.9 | Cytotoxic | [1] |
| HepG2 | 1.5 | [1] | |||
| 1f | 1-(4-bromophenyl)-6-(p-tolyl)pyridin-2(1H)-one | SKOV-3 | 0.6 | Cytotoxic | [1] |
| HepG2 | 1.0 | [1] | |||
| Compound 27 | 2-(m-hydroxyphenyl)-4-(p-chlorophenyl)-6-phenylpyridine | T47D | 1.25 | Topoisomerase II Inhibitor | [2] |
| Compound 37 | 2-(p-hydroxyphenyl)-4-(p-chlorophenyl)-6-(p-tolyl)pyridine | T47D | 0.68 | Topoisomerase II Inhibitor | [2] |
| Compound 39 | 2-(p-hydroxyphenyl)-4-(m-chlorophenyl)-6-(p-tolyl)pyridine | T47D | 1.12 | Topoisomerase II Inhibitor | [2] |
| Taxol | - | SKOV-3 | 0.5 | Microtubule Stabilizer | [1] |
| HepG2 | 0.9 | [1] | |||
| Etoposide | - | - | - | Topoisomerase II Inhibitor | [2] |
Note: The performance of these compounds is assay-dependent and direct comparisons should be made with caution. The data for Taxol and Etoposide are included as standard chemotherapy benchmarks.
Experimental Protocols
To ensure a thorough and standardized evaluation of this compound based materials and their alternatives, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SKOV-3, HepG2, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol or Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay: Using an ATP-dependent luciferase to measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorescent dye.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the progression of the cell cycle.[1]
Methodology:
-
Cell Treatment: Treat cells (e.g., HepG2) with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.
Visualizing Experimental Workflow
A clear understanding of the experimental process is crucial for benchmarking studies. The following diagram illustrates a general workflow for the evaluation of potential kinase inhibitors.
Caption: General workflow for benchmarking kinase inhibitor performance.
This guide provides a foundational framework for the comparative analysis of this compound based materials. By utilizing the provided performance data of related compounds and adhering to the detailed experimental protocols, researchers can effectively benchmark novel molecules and make informed decisions in the drug discovery process.
References
Confirmation of 6-(p-Tolyl)pyridin-2-ol Binding to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of 6-(p-Tolyl)pyridin-2-ol to its putative target protein, Apoptosis Signal-regulating Kinase 1 (ASK1). Due to the limited direct experimental data on this compound, this guide leverages findings from structurally related pyridin-2-yl urea and pyridin-2-one inhibitors of ASK1 to provide a scientifically grounded comparison. The experimental data presented is for these analogous compounds and serves as a strong inferential basis for the binding characteristics of this compound.
Comparative Analysis of ASK1 Inhibitors
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[1][4][5] Upon activation, ASK1 initiates a phosphorylation cascade, leading to the activation of downstream kinases JNK and p38, which in turn regulate cellular processes such as apoptosis, inflammation, and differentiation.[1][2][4][5] Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a compelling therapeutic target.[3][6]
The following table summarizes the inhibitory potency of several known ASK1 inhibitors, providing a benchmark for the potential efficacy of this compound.
| Compound | Target Protein | Assay Type | IC50 (nM) | Reference |
| Selonsertib (GS-4997) | ASK1 | Biochemical Assay | 59 | Clinical Trial Data (Inferred) |
| ASK1-IN-8 | ASK1 | Biochemical Assay | 1.8 | MedChemExpress Bioactive Compound Library |
| MSC2032964A | ASK1 | Biochemical Assay | 93 | (Ogier et al., 2020)[7] |
| ASK1-IN-2 | ASK1 | Biochemical Assay | 32.8 | MedChemExpress Bioactive Compound Library |
| ASK1-IN-6 | ASK1 | Biochemical Assay | 7 | MedChemExpress Bioactive Compound Library |
Experimental Protocols
Confirmation of a compound's binding to its target protein is a critical step in drug discovery. Several biophysical and biochemical techniques are employed to characterize these interactions. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ASK1.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the ASK1 enzyme and MBP substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for ASK1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a test compound and ASK1.
Materials:
-
Purified, high-concentration ASK1 protein
-
Test compound
-
ITC buffer (the same buffer the protein is in, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO, 1 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the ASK1 protein extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer to ensure a precise buffer match.
-
Degas both the protein and compound solutions.
-
Load the ASK1 protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the test compound solution (typically 200-500 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution while monitoring the heat change.
-
Perform a control experiment by injecting the compound solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the resulting data by fitting it to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
Visualizations
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the cellular stress response pathway.
Caption: The ASK1 signaling cascade is initiated by various cellular stressors, leading to the activation of downstream kinases and subsequent cellular responses.
Experimental Workflow for Binding Confirmation
The following diagram outlines the logical flow of experiments to confirm the binding of a small molecule inhibitor to its target kinase.
Caption: A typical experimental workflow for validating the binding of a small molecule inhibitor to its target protein.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Docking Analysis of Pyridin-2-one Derivatives as Potential Enzyme Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the in silico evaluation of substituted pyridin-2-one derivatives against various enzymatic targets. This guide provides a comparative summary of docking scores, detailed experimental protocols, and visual representations of key computational workflows.
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Molecular docking studies are a crucial in silico tool to predict the binding affinity and interaction patterns of these derivatives with their protein targets, thereby guiding the design of more potent and selective inhibitors. This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking performance of various substituted pyridin-2-one and closely related pyridine derivatives against several key enzymes implicated in disease.
Quantitative Comparison of Docking Performance
The following tables summarize the molecular docking results of various pyridin-2-one and pyridine derivatives against different enzymatic targets. The data includes binding energy, inhibition constants (Ki), and key interacting residues, providing a basis for comparing the potential efficacy of these compounds.
| Compound ID | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues | Reference |
| Pyridin-2-one Derivative P18 | SARS-CoV-2 Main Protease | -7.291 | - | Cys145, Gly143 | [1] |
| Pyridin-2-one Derivative P13 | SARS-CoV-2 Main Protease | -7.317 | - | Glu166 | [1] |
| Pyridin-2-one Derivative P11 | SARS-CoV-2 Main Protease | -6.628 | - | - | [1] |
| Pyridine Derivative 5m | Eg5 Kinesin | -9.52 | 0.105 | GLU116, GLY117 | [2] |
| Pyrimidin-2-one Derivative 4r | Eg5 Kinesin | -7.67 | 2.39 | GLU116, GLY117 | [2] |
| Picolinic Acid Derivative 4C | EGFR Kinase | - | 7.15 (IC50) | - | [3] |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol (4a) | Cyclooxygenase-1 (COX-1) | -4.72 | - | - | [4] |
| Diclofenac (Standard) | Cyclooxygenase-1 (COX-1) | -4.20 | - | - | [4] |
Experimental Protocols: A Glimpse into the Virtual Screening Process
The methodologies employed in the cited molecular docking studies generally follow a standardized workflow, encompassing protein and ligand preparation, grid generation, docking simulation, and analysis of results.
General Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared by adding hydrogen atoms, assigning bond orders, and minimizing the energy to relieve any steric clashes.[1]
-
Ligand Preparation: The 2D structures of the pyridin-2-one derivatives are sketched and converted to 3D structures. The ligands are then optimized by assigning proper atom types and charges, and their energy is minimized to obtain a stable conformation.
-
Binding Site Identification and Grid Generation: The active site of the enzyme is defined, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is then generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program such as AutoDock Vina or Glide is used to predict the binding conformation of each ligand within the active site of the protein.[4][5] These programs sample a large number of possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses for each ligand based on the docking score and binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.
Visualizing a Potential Mechanism of Action and the In Silico Workflow
To illustrate the potential therapeutic application and the computational methodology, the following diagrams are provided.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a pyridin-2-one derivative.
Caption: A generalized workflow for molecular docking studies of pyridin-2-one derivatives.
References
- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashdin.com [ashdin.com]
- 5. scienceopen.com [scienceopen.com]
Validating the Mechanism of Action of 6-(p-Tolyl)pyridin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative mechanism of action of 6-(p-Tolyl)pyridin-2-ol with the well-characterized tubulin polymerization inhibitor, Combretastatin A-4 (CA-4). The information presented is based on experimental data from structurally related diarylpyridine analogs and aims to support the validation of this compound as a novel anti-cancer agent.
Postulated Mechanism of Action: Inhibition of Tubulin Polymerization
While direct experimental data for this compound is limited in publicly available literature, its structural features strongly suggest a mechanism of action centered on the inhibition of tubulin polymerization. The diarylpyridine scaffold is a recognized pharmacophore designed to mimic the cis-stilbene structure of natural tubulin inhibitors like Combretastatin A-4. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis.[1]
For the purpose of this guide, we will use the experimental data for a closely related diarylpyridine analog, 2-(1H-indol-5-yl)-3-(3,4,5-trimethoxyphenyl)pyridine (Compound 10t) , as a proxy for this compound.[1] This compound shares the core diarylpyridine structure and has demonstrated potent anti-proliferative and tubulin polymerization inhibitory activities.
Performance Comparison: Diarylpyridine Analog vs. Combretastatin A-4
The following tables summarize the quantitative data for the diarylpyridine analog (Compound 10t) and the established tubulin inhibitor, Combretastatin A-4.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | SGC-7901 (Gastric Cancer) |
| Compound 10t | 0.19 µM | 0.33 µM | 0.30 µM |
| Combretastatin A-4 | < 4 nM | Not explicitly stated in these. | Not explicitly stated in these. |
Data for Compound 10t from a study on diarylpyridine derivatives.[1] Data for Combretastatin A-4 from a study on bladder cancer cells, indicating high potency in the nanomolar range.[2]
Table 2: Tubulin Polymerization Inhibition (IC50)
This assay directly measures the compound's ability to inhibit the formation of microtubules from tubulin protein.
| Compound | Tubulin Polymerization Inhibition (IC50) |
| Compound 10t | Similar to Combretastatin A-4 |
| Combretastatin A-4 | Potent, dose-dependent inhibition |
Compound 10t was found to have potent antitubulin activity, comparable to that of CA-4.[1]
Signaling Pathway and Experimental Workflows
To validate the mechanism of action, a series of experiments are typically conducted. The following diagrams illustrate the key signaling pathway and experimental workflows.
Signaling Pathway of Apoptosis Induced by Tubulin Inhibitors
Caption: Apoptosis induction by tubulin polymerization inhibitors.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Test compound (this compound or analog) and Combretastatin A-4
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the reference compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound and reference compound
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized tubulin in General Tubulin Buffer on ice. Prepare stock solutions of the test and reference compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: On ice, prepare the reaction mixture in a 96-well plate containing General Tubulin Buffer, GTP, and the desired concentration of the test compound or reference compound.
-
Initiation of Polymerization: Add the tubulin protein to the reaction mixture to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.[4][5]
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the controls. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Conclusion
The structural similarity of this compound to known diarylpyridine tubulin inhibitors, along with the potent anti-proliferative and tubulin polymerization inhibitory activity of these related compounds, provides a strong rationale for validating its mechanism of action as a tubulin polymerization inhibitor. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate this compound and establish its potential as a novel therapeutic agent. Direct experimental validation of this compound using the described assays is the recommended next step.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Analysis of 6-(p-Tolyl)pyridin-2-ol: A Comparison with Published Literature
For researchers, scientists, and professionals in drug development, the accurate characterization of novel compounds is paramount. This guide provides a framework for the spectroscopic analysis of 6-(p-Tolyl)pyridin-2-ol by comparing its expected spectral data with published data for structurally related compounds. Due to a lack of direct published spectra for this compound, this document serves as a predictive comparison to aid in the characterization of this and similar molecules.
Predicted and Comparative Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound based on the known spectral characteristics of the 2-pyridone (or 2-hydroxypyridine) scaffold and tolyl-substituted aromatic systems. For comparative purposes, experimental data for the parent compound, 2-pyridone, is provided.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm (Solvent) | Assignment |
| Predicted: this compound | ~2.4 (s, 3H) | -CH₃ (tolyl) |
| ~6.3-6.6 (m, 2H) | H-3, H-5 (pyridone) | |
| ~7.2-7.4 (d, 2H) | H-3', H-5' (tolyl) | |
| ~7.5-7.7 (d, 2H) | H-2', H-6' (tolyl) | |
| ~7.5 (t, 1H) | H-4 (pyridone) | |
| ~12-13 (br s, 1H) | -OH/-NH (tautomer) | |
| Literature: 2-Pyridone [1] | 6.294 (d, 1H) | H-3 |
| 6.594 (t, 1H) | H-5 | |
| 7.40 (d, 1H) | H-6 | |
| 7.48 (t, 1H) | H-4 | |
| ~13.65 (br s, 1H) | -NH |
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm (Solvent) | Assignment |
| Predicted: this compound | ~21.0 | -CH₃ (tolyl) |
| ~105-145 | Pyridone ring carbons | |
| ~125-140 | Tolyl ring carbons | |
| ~163 | C=O (pyridone) | |
| Literature: 2-Pyridone | Specific literature data for the ¹³C NMR of 2-pyridone was not prominently available in the initial search results. Typically, the carbonyl carbon would appear around 160-165 ppm, with other ring carbons appearing between 100-140 ppm. |
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z of Molecular Ion [M]⁺ |
| Predicted: this compound | C₁₂H₁₁NO | 185.22 g/mol | 185 |
| Literature: 2-Pyridone [2] | C₅H₅NO | 95.10 g/mol | 95 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimental spectroscopic data of a new compound with published literature values, particularly when direct data for the compound of interest is unavailable.
Caption: A flowchart illustrating the process of comparing experimental spectroscopic data with literature values.
References
A Comparative Guide to the Synthesis of 6-(p-Tolyl)pyridin-2-ol: Assessing Reproducibility
For researchers and professionals in drug development, the synthesis of novel compounds is a critical first step. The 6-aryl-2-pyridone scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] This guide provides a comparative analysis of established methods for the synthesis of a representative compound, 6-(p-Tolyl)pyridin-2-ol, with a focus on reproducibility and practical application in a research setting.
Overview of Synthetic Strategies
The synthesis of 6-aryl-2-pyridones can be approached through several methodologies. Among the most prevalent and adaptable are multicomponent reactions (MCRs) and syntheses involving the cyclization of chalcone-like precursors. These methods offer flexibility in substrate scope and are amenable to the introduction of various functional groups.
-
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single pot to form a complex product, offering high atom economy and procedural simplicity.[1] For the synthesis of 6-aryl-2-pyridones, a common MCR involves the reaction of an aromatic aldehyde, an active methylene compound (like ethyl cyanoacetate), and a ketone, with a source of ammonia.[1]
-
Chalcone-Based Synthesis: Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyridines.[3][4][5] The synthesis of this compound can be envisioned through the reaction of a suitable chalcone with a nitrogen source, leading to cyclization and the formation of the pyridone ring.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for two prominent methods for the synthesis of 6-aryl-2-pyridones, adapted for the synthesis of this compound. The data is extrapolated from published syntheses of analogous compounds.
| Parameter | Method 1: Four-Component Reaction | Method 2: From Chalcone and Phenyl Acetamide |
| Starting Materials | p-Tolualdehyde, 4'-Methylacetophenone, Ethyl Cyanoacetate, Ammonium Acetate | 1-(p-Tolyl)-3-phenylprop-2-en-1-one, Phenylacetamide, Sodium Hydride |
| Typical Yield | 60-85% | 55-80% |
| Reaction Time | 10-12 hours | 8-10 hours |
| Reaction Temp. | Reflux (Ethanol) | 130°C (DMSO) |
| Purification | Recrystallization or Column Chromatography | Column Chromatography |
Detailed Experimental Protocols
Method 1: One-Pot Four-Component Synthesis
This protocol is adapted from the general procedure for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[1]
Materials:
-
p-Tolualdehyde
-
4'-Methylacetophenone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
In a round-bottom flask, combine p-tolualdehyde (1 eq), 4'-methylacetophenone (1 eq), ethyl cyanoacetate (1 eq), and an excess of ammonium acetate (8-10 eq).
-
Add ethanol as the solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a mixture of DMF and ethanol to yield 6-(p-Tolyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Subsequent hydrolysis and decarboxylation would be required to obtain the target this compound.
Method 2: Synthesis from Chalcone and Phenyl Acetamide
This protocol is based on the synthesis of 3,4,6-triaryl-2(1H)-pyridones.[1]
Materials:
-
1-(p-Tolyl)-3-phenylprop-2-en-1-one (p-tolyl chalcone)
-
Phenylacetamide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenylacetamide (1 eq) in anhydrous DMSO, carefully add sodium hydride (1.1 eq) in portions at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add 1-(p-tolyl)-3-phenylprop-2-en-1-one (1 eq) to the reaction mixture.
-
Heat the reaction mixture to 130°C and maintain for 8-10 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,4-diphenyl-6-(p-tolyl)pyridin-2(1H)-one.
-
Further synthetic modifications would be necessary to remove the phenyl groups at the 3 and 4 positions to arrive at the target compound.
Experimental and Synthetic Workflow
The general workflow for the synthesis and purification of this compound via a multicomponent reaction is depicted below.
Caption: General workflow for the synthesis of this compound.
Reproducibility Assessment
The reproducibility of the synthesis of this compound is contingent on several factors. Multicomponent reactions, while efficient, can sometimes be sensitive to the purity of starting materials and the precise reaction conditions. The formation of side products is a common challenge that can affect the final yield and purity.[6]
For the chalcone-based methods, the initial synthesis of the chalcone precursor is typically robust. However, the subsequent cyclization step may require careful optimization of the base, solvent, and temperature to maximize the yield of the desired pyridone and minimize the formation of byproducts.
In both approaches, purification can be challenging due to the potential for complex mixtures. Recrystallization is often effective if a solid product is obtained, but column chromatography is frequently necessary to isolate the pure compound. The choice of eluent system for chromatography is critical for achieving good separation.
Overall, with careful attention to reaction parameters and purification techniques, the synthesis of this compound via the described methods can be considered reproducible for a research laboratory setting.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. science.lpnu.ua [science.lpnu.ua]
- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(p-Tolyl)pyridin-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-(p-Tolyl)pyridin-2-ol, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and items like pipette tips and absorbent pads, must be classified as hazardous waste.[1]
-
Crucially, do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1][4]
Waste Collection and Containment
-
Collect all this compound waste in a designated, chemically compatible, and properly sealed hazardous waste container.[1][5] The container must be free from damage and have a secure, leak-proof closure.[3]
-
Do not overfill the container; it should be filled to no more than three-quarters of its capacity.[6]
Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label must also include the accumulation start date and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1][5]
Storage
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area that is at or near the point of generation.[1][7]
-
Ensure the use of secondary containment to prevent spills.[3][5]
Disposal Request and Removal
-
When the container is nearly full or has reached the designated accumulation time limit (often six months for academic labs), submit a hazardous waste pickup request to your institution's EHS department.[3][6]
-
Do not attempt to transport the hazardous waste yourself. Only trained personnel should handle the removal of hazardous waste.[8]
Table 2: Regulatory and Operational Summary
| Aspect | Guideline | Source |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [3] |
| Waste Classification | Hazardous Waste | [1] |
| Storage Time Limit | Typically up to 6 months in satellite accumulation areas | [3][6] |
| Container Filling | Do not exceed 75% capacity | [6] |
| Drain Disposal | Strictly prohibited | [2][7][8] |
| Evaporation Disposal | Strictly prohibited | [8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. danielshealth.com [danielshealth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 6-(p-Tolyl)pyridin-2-ol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 6-(p-Tolyl)pyridin-2-ol. The following guidance is based on the safety data of structurally similar compounds, including Pyridine, 2-Hydroxypyridine, 2-Hydroxy-6-methylpyridine, and 2-Phenylpyridine. It is imperative to handle this compound with caution in a laboratory setting, adhering to the highest safety standards until more specific data becomes available.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The operational and disposal plans herein are designed to ensure user safety and proper chemical management.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with pyridine and hydroxypyridine derivatives, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.[2] |
Operational Plan
Strict adherence to the following operational procedures is essential to minimize exposure and ensure a safe working environment.
Handling
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[3] Do not eat, drink, or smoke in the laboratory.[3]
-
Spill Management: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Storage
-
Container: Store the compound in a tightly sealed, properly labeled container.[3]
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Environmental Precautions: Do not allow the compound or its waste to enter drains or waterways.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
